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Core Science & Biosynthesis

Foundational

Escaping Flatland: A Technical Guide to Chiral Heterocyclic Amine Building Blocks in Medicinal Chemistry

The 3D Imperative in Drug Discovery For decades, high-throughput combinatorial chemistry drove the pharmaceutical industry toward flat, achiral, and highly aromatic molecular architectures. While synthetically accessible...

Author: BenchChem Technical Support Team. Date: March 2026

The 3D Imperative in Drug Discovery

For decades, high-throughput combinatorial chemistry drove the pharmaceutical industry toward flat, achiral, and highly aromatic molecular architectures. While synthetically accessible, these sp2-hybridized structures often suffer from poor aqueous solubility, promiscuous off-target binding (such as hERG channel toxicity), and high attrition rates in clinical trials.

The paradigm shifted significantly following the seminal "Escape from Flatland" hypothesis, which demonstrated a direct correlation between the fraction of sp3-hybridized carbons (


) and the clinical success of a drug candidate [[1]](). By introducing chiral centers into heterocyclic amines—such as piperidines, pyrrolidines, azepanes, and morpholines—medicinal chemists can dictate precise 3D vectorial projections of pharmacophores. This structural complexity mitigates 

stacking aggregation, drastically improving pharmacokinetic (PK) profiles and target specificity 2.

As a Senior Application Scientist, I approach the synthesis of these chiral building blocks not merely as a synthetic challenge, but as an exercise in controlling three-dimensional chemical space. Below, we dissect the advanced methodologies required to construct these privileged scaffolds with absolute stereocontrol.

Comparative Synthetic Strategies

Synthesizing chiral heterocyclic amines requires overcoming significant thermodynamic and kinetic barriers. Modern approaches rely on biocatalysis, transition-metal catalysis, and organocatalysis. The table below summarizes the quantitative and qualitative data associated with these primary workflows.

MethodologyPrimary CatalystEnantioselectivity (ee)Reaction ConditionsKey AdvantagesPrimary Limitations
Biocatalytic Transamination

-Transaminases (ATA)
>99%Mild (Aqueous, 30°C, pH 7.5)Exceptional stereocontrol, green chemistry profileThermodynamic equilibrium limits, narrow substrate scope
Reductive Transamination Rh/Ru Transition Metals90–99%Moderate (Organic, 40–80°C)Broad scope, accesses highly fluorinated analogsRequires precious metals, potential trace metal toxicity
Photoenzymatic Cascades Photoredox + Enzymes>95%Mild (Mixed solvent, RT)Direct C-H functionalization of distal positionsComplex setup, sensitive to solvent ratios

Biocatalytic Asymmetric Synthesis via -Transaminases

Amine transaminases (ATAs) have revolutionized the asymmetric synthesis of chiral amines. These pyridoxal 5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone 3.

The Causality of the Mechanism: The reaction relies on the PLP cofactor forming an external aldimine with the amine donor (e.g., isopropylamine). Upon amine transfer, PLP is converted to pyridoxamine 5′-phosphate (PMP). The prochiral ketone substrate then reacts with PMP, yielding the chiral heterocyclic amine. Because this process is highly reversible, thermodynamic equilibrium shifting is mandatory. Using an excess of isopropylamine generates acetone as a byproduct, which can be continuously removed via reduced pressure to drive the reaction to completion 4.

Transaminase Ketone Prochiral Ketone (Substrate) Enzyme ω-Transaminase (PLP Cofactor) Ketone->Enzyme Donor Amine Donor (Isopropylamine) Donor->Enzyme Product Chiral Heterocyclic Amine (>99% ee) Enzyme->Product Amination Byproduct Acetone (Byproduct) Enzyme->Byproduct Deamination Shift Equilibrium Shift (Vacuum/Sweep Gas) Byproduct->Shift Removal

Fig 1. Biocatalytic transamination workflow with thermodynamic equilibrium shifting.

Protocol 1: Asymmetric Synthesis of Chiral Piperidines via ATA

This protocol is designed as a self-validating system, ensuring that intermediate stability and thermodynamic shifts are actively monitored.

  • Preparation of the Enzyme/Cofactor Matrix: Dissolve PLP (1 mM final concentration) in sodium phosphate buffer (100 mM, pH 7.5). Causality: PLP is light-sensitive and requires a slightly basic aqueous environment to maintain its active aldehyde form and prevent premature hydrolysis.

  • Substrate & Donor Addition: Add the prochiral heterocyclic ketone (10 mM) dissolved in DMSO (10% v/v final) and isopropylamine (0.75 M). Causality: DMSO acts as a co-solvent to solubilize lipophilic heterocyclic ketones without denaturing the enzyme. The massive stoichiometric excess of isopropylamine (75x) is the first step in forcing the thermodynamic equilibrium toward amination 5.

  • Biocatalyst Introduction: Introduce immobilized

    
    -TA (e.g., ATA-117 or equivalent) at 20 mg/mL. Seal the reactor and incubate at 30 °C with 450 rpm orbital shaking.
    
  • Active Equilibrium Shifting: Apply a mild vacuum (approx. 150-200 mbar) or a continuous nitrogen sweep gas over the headspace. Causality: This selectively evaporates the acetone byproduct (b.p. 56 °C), preventing product inhibition and reverse transamination.

  • Validation & Workup (Self-Validating Step): After 24 hours, quench the reaction by adding 1 M NaOH to adjust the pH > 10. Extract with Ethyl Acetate (3x). Self-Validation: The high pH strictly deprotonates the newly formed chiral amine, driving it into the organic phase, while the enzyme, PLP, and unreacted ketone remain in the aqueous layer. Analyze the organic layer via chiral GC/HPLC to confirm >99% ee.

Transition-Metal Catalyzed Reductive Transamination

While biocatalysis is highly stereoselective, it can struggle with sterically hindered or highly fluorinated substrates. To address this, Rhodium-catalyzed reductive transamination of pyridinium salts provides a powerful alternative to access chiral piperidines [[6]]().

The Causality of the Mechanism: Traditional asymmetric hydrogenation of pyridines requires high-pressure


 and complex chiral ligands. Reductive transamination circumvents this. By introducing a chiral primary amine under transfer hydrogenation conditions (using formic acid), the pyridinium ring is partially reduced to a dihydropyridine. Water then facilitates a hydrolytic ring-opening, allowing the chiral primary amine to undergo transamination and subsequent ring closure, transferring chirality to the newly formed piperidine core 6.

RhCatalysis PySalt Pyridinium Salt (Aromatic Precursor) RhCat [Rh(Cp*)Cl2]2 Catalyst HCOOH / Et3N PySalt->RhCat ChiralAmine Chiral Primary Amine (Chirality Inducer) ChiralAmine->RhCat Intermediate Dihydropyridine Intermediate RhCat->Intermediate Transfer Hydrogenation Transam Hydrolytic Ring-Opening & Transamination Intermediate->Transam H2O Addition Piperidine Chiral Piperidine (sp3 Enriched) Transam->Piperidine Ring Closure

Fig 2. Rhodium-catalyzed reductive transamination of pyridinium salts to chiral piperidines.

Protocol 2: Rh-Catalyzed Synthesis of Chiral Fluoropiperidines

This protocol utilizes transfer hydrogenation to eliminate the hazards of pressurized hydrogen gas.

  • Substrate Activation: In a Schlenk flask, dissolve the fluorinated pyridinium salt (1.0 equiv) and the chiral primary amine (e.g., (R)-1-phenylethylamine, 1.2 equiv) in a degassed mixture of Dichloromethane (DCM) and Water (10:1 v/v). Causality: Water is not merely a solvent here; it is a strict mechanistic requirement to facilitate the hydrolytic ring-opening of the dihydropyridine intermediate.

  • Catalyst & Reductant Addition: Add the Rhodium catalyst

    
     (2 mol%) followed by a pre-mixed azeotrope of formic acid/triethylamine (5:2 ratio, 5.0 equiv).
    Causality: The formic acid/triethylamine azeotrope acts as a safe, liquid hydride source for transfer hydrogenation. Triethylamine prevents the reaction medium from becoming overly acidic, which would protonate the primary amine and halt transamination.
    
  • Reaction Execution: Stir the biphasic mixture vigorously at 40 °C for 16 hours under an inert argon atmosphere.

  • Validation & Workup (Self-Validating Step): Monitor the disappearance of the highly polar pyridinium salt via LC-MS. Once consumed, basify the mixture with saturated aqueous

    
     and extract with DCM.
    Self-Validation: The distinct polarity shift from the permanently charged pyridinium starting material to the neutral, lipophilic substituted piperidine allows for rapid and unambiguous TLC/LC-MS tracking. Purify via silica gel chromatography and determine the diastereomeric ratio (dr) via 
    
    
    
    NMR.

Conclusion

The transition from 2D aromatic compounds to 3D chiral heterocyclic amines is no longer a luxury in medicinal chemistry—it is a necessity for clinical viability. Whether utilizing the exquisite stereocontrol of enzymatic transamination cascades 7 or the robust functional group tolerance of Rhodium-catalyzed reductive transamination 6, understanding the mechanistic causality behind these protocols ensures reproducible access to the next generation of drug scaffolds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. 1

  • Wu, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. 2

  • Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts (MDPI). 3

  • Jv, X., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. 4

  • Wang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications (DICP). 6

  • Ratzka, J., et al. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry (ACS). 7

  • De Becker, D., et al. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering (RSC). 5

Sources

Foundational

The (S)-3-Aminotetrahydrofuran Scaffold: A Chiral Vector for Solubility and Specificity in Drug Design

This technical guide details the therapeutic utility, physicochemical advantages, and synthetic accessibility of the (S)-3-aminotetrahydrofuran scaffold. Executive Summary In the transition from "flat" aromatic-heavy dru...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the therapeutic utility, physicochemical advantages, and synthetic accessibility of the (S)-3-aminotetrahydrofuran scaffold.

Executive Summary

In the transition from "flat" aromatic-heavy drug candidates to three-dimensional (3D) pharmacophores, the (S)-3-aminotetrahydrofuran scaffold has emerged as a privileged building block. Unlike simple aliphatic amines, this heterocyclic moiety offers a unique combination of conformational restriction , defined chirality , and high fraction of sp3 hybridized carbons (Fsp3) .

This guide analyzes the scaffold’s role in two critical therapeutic areas: HIV Protease Inhibition (as a P2 ligand targeting backbone hydrogen bonds) and Kinase Inhibition (as a solubility-enhancing solvent-front binder). It further provides a validated, scalable synthetic protocol starting from the chiral pool.

Physicochemical & Structural Profile[1][2][3][4]

The (S)-3-aminotetrahydrofuran scaffold addresses the "molecular obesity" crisis in drug discovery by improving lipophilicity efficiency (LipE) without sacrificing binding affinity.

PropertyValue / CharacteristicImpact on Drug Design
Chirality (S)-Enantiomer (defined)Exploits specific stereoelectronic pockets (e.g., S2 subsite of proteases).
H-Bonding Donor (NH₂), Acceptor (Ether O)The ether oxygen is a "silent" acceptor, often solvated or engaging in water-mediated bridges.
Basicity pKa ~ 9-10 (approx.)Formulates readily as a salt (e.g., hydrochloride, tosylate) to improve dissolution rates.
Fsp3 Score 1.0 (for the ring itself)Increases metabolic stability and solubility compared to aniline or pyridine bioisosteres.
Mechanistic Advantage: The "Vector" Effect

The rigid tetrahydrofuran ring directs the amino group vector in a specific spatial orientation. Unlike a flexible alkyl chain, which incurs a high entropic penalty upon binding, the (S)-3-aminotetrahydrofuran pre-organizes the H-bond donor, reducing the entropic cost of binding (


).

Therapeutic Application: HIV Protease Inhibitors

The most authoritative application of this scaffold lies in the design of P2 ligands for HIV-1 protease inhibitors.

The Challenge: Backbone Binding

Resistance to first-generation protease inhibitors often arises from mutations in the active site amino acid side chains. However, the viral protease cannot mutate its backbone atoms without losing catalytic function. Therefore, ligands that H-bond to the backbone are "resistance-repellent."

The Solution: Targeting Gly48

Research by Ghosh et al. and others has demonstrated that substituted tetrahydrofuran derivatives (specifically bis-THF and amino-functionalized THF) bind in the S2 subsite of the protease.

  • Mechanism: The (S)-3-amino group (or its functionalized amide/urethane derivative) serves as a donor to the backbone carbonyl of Gly48 (Glycine-48) in the flap region.

  • Chiral Preference: The (S)-configuration is often critical for aligning the substituent toward the flap region while the THF ring fills the hydrophobic S2 pocket.

HIV_Interaction Scaffold (S)-3-Aminotetrahydrofuran (P2 Ligand Core) S2_Pocket HIV Protease S2 Subsite Scaffold->S2_Pocket Hydrophobic Fill (THF Ring) Gly48 Gly48 Backbone (Carbonyl Oxygen) Scaffold->Gly48 Critical H-Bond (Amino Group) Resistance Drug Resistance (Side Chain Mutations) Gly48->Resistance Immune to Mutation

Figure 1: Mechanistic logic of (S)-3-aminotetrahydrofuran binding in the HIV Protease S2 subsite. The interaction with the Gly48 backbone confers resilience against drug-resistant mutations.

Therapeutic Application: Kinase Inhibitors

In kinase drug discovery, the scaffold is frequently employed to optimize ADME properties rather than primary catalytic inhibition.

Application: Solvent Front Solubilization

Many potent kinase inhibitors (e.g., targeting BCR-ABL or EGFR) suffer from poor aqueous solubility due to flat, aromatic pharmacophores.

  • Strategy: Attaching (S)-3-aminotetrahydrofuran to the core scaffold (often via the amine nitrogen) places the aliphatic ring in the solvent-exposed region of the kinase ATP pocket.

  • Result:

    • Solubility: The ether oxygen and amine functionality lower LogP and increase aqueous solubility.

    • Selectivity: The chiral center can probe specific solvent channels, distinguishing between homologous kinases (e.g., CDK isoforms).

    • Case Example: In the development of Indirubin derivatives and BCR-ABL inhibitors , the incorporation of the 3-aminotetrahydrofuran moiety significantly improved the pharmacokinetic profile compared to the parent aromatic compounds.

Validated Experimental Protocol: Asymmetric Synthesis

While enzymatic resolution is possible, it often suffers from scale limitations. The Chiral Pool Route starting from L-Aspartic Acid is the industry standard for generating high-purity (S)-3-aminotetrahydrofuran hydrochloride.

Objective: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride (>98% ee). Starting Material: L-Aspartic Acid (inexpensive, naturally abundant).[1]

Step-by-Step Methodology
Phase 1: Skeleton Formation
  • Benzoylation: Treat L-Aspartic acid with benzoyl chloride under Schotten-Baumann conditions (aq. NaOH) to protect the amine.

    • Checkpoint: Ensure pH is maintained >10 to prevent premature precipitation.

  • Esterification: Reflux the N-benzoyl aspartic acid in methanol with thionyl chloride (or acetyl chloride) to generate dimethyl (S)-N-benzoyl aspartate.

Phase 2: Reductive Cyclization (The Critical Step)
  • Reduction: Dissolve the diester in THF. Slowly add Lithium Borohydride (LiBH₄) or Sodium Borohydride (NaBH₄) with LiCl.

    • Reaction: This reduces the esters to alcohols and facilitates the cyclization to the THF ring in situ or upon workup.

    • Caution: Exothermic H₂ evolution. Maintain temp < 20°C.

  • Cyclization: The intermediate diol cyclizes (often requiring activation, e.g., via mesylation if not spontaneous during reduction workup) to form (S)-N-benzoyl-3-aminotetrahydrofuran.

Phase 3: Deprotection & Salt Formation[2]
  • Hydrolysis: Reflux the benzoyl intermediate in 6N HCl for 6–12 hours.

    • Mechanism:[2][3][4] Acidic hydrolysis cleaves the amide bond. Benzoic acid precipitates upon cooling.

  • Purification: Filter off benzoic acid. Concentrate the filtrate.

  • Crystallization: Recrystallize the residue from Ethanol/Et₂O to yield (S)-3-aminotetrahydrofuran hydrochloride as white crystals.

Synthesis_Workflow Start L-Aspartic Acid (Chiral Pool) Step1 1. Benzoylation 2. Methanolysis Start->Step1 Intermediate1 (S)-N-Benzoyl Aspartate Dimethyl Ester Step1->Intermediate1 Step2 Reductive Cyclization (LiBH4/THF) Intermediate1->Step2 Intermediate2 (S)-N-Benzoyl-3-aminotetrahydrofuran Step2->Intermediate2 Step3 Hydrolysis (6N HCl) & Crystallization Intermediate2->Step3 Final (S)-3-Aminotetrahydrofuran HCl (>98% ee) Step3->Final

Figure 2: Scalable synthetic route from L-Aspartic Acid. This pathway avoids the use of hazardous azides associated with the alternative hydroxy-THF route.

Future Perspectives: PROTACs and Fragment Design

The (S)-3-aminotetrahydrofuran scaffold is currently evolving into a standard "linker hub" for PROTACs (Proteolysis Targeting Chimeras) . Its rigid structure allows for precise exit vectors when connecting an E3 ligase ligand (like Thalidomide) to a target protein warhead, potentially improving the ternary complex stability compared to flexible PEG chains.

References

  • Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the binding logic of substituted THF rings to the Gly48 backbone.

  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Source: Tetrahedron: Asymmetry / ResearchGate. Context: The primary source for the L-Aspartic acid synthetic protocol.

  • Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold. Source: Journal of Medicinal Chemistry / PubMed. Context: Illustrates the preference for (S)-isomers in kinase inhibitor design (BCR-ABL).

  • Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors. Source: Bioorganic & Medicinal Chemistry / PubMed. Context: Discusses the use of the scaffold to improve solubility in kinase inhibitors.[5]

Sources

Exploratory

Bioisosteres of proline containing tetrahydrofuran ring systems

Executive Summary The pyrrolidine ring of proline is the premier conformational architect of the proteome, dictating secondary structures such as -turns and polyproline II helices. However, its metabolic susceptibility a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring of proline is the premier conformational architect of the proteome, dictating secondary structures such as


-turns and polyproline II helices. However, its metabolic susceptibility and lack of hydrogen bond donors limit its utility in harsh biological matrices. This guide explores the Tetrahydrofuran (THF) ring system  as a high-value bioisostere. By replacing the nitrogenous core with an ether linkage, researchers can modulate lipophilicity, introduce novel H-bond acceptors, and lock peptide backbones into protease-resistant "turn" geometries. This document details the structural logic, synthetic pathways, and validation protocols for deploying THF-based Sugar Amino Acids (SAAs) as proline surrogates.

Part 1: Structural Logic & Bioisosteric Rationale

The Ether-Amine Switch

Proline’s uniqueness stems from its secondary amine, which restricts the


 dihedral angle to approx. -65°, forcing a kink in the peptide chain. Replacing the pyrrolidine ring with a tetrahydrofuran (THF) core fundamentally alters the electronic landscape while preserving the steric bulk.
FeatureProline (Pyrrolidine Core)THF Bioisostere (Furanoid SAA)Drug Design Implication
H-Bonding H-bond acceptor (C=O only); No donor (tertiary amide)Ether Oxygen (Acceptor); Amine (Donor if exocyclic)THF oxygen can engage backbone NHs of target proteins (e.g., Asp29/30 in HIV Protease).[1][2]
Puckering

-endo /

-exo equilibrium
Rigidified by anomeric effects; often locks specific twistHigher barrier to isomerization; stabilizes "bioactive" conformations.
Lipophilicity Moderate (LogP ~ -2.5 for free AA)Tunable (Ether increases polarity vs. alkyl, but lipophilic vs. amide)Improved CNS penetration potential; altered solubility profiles.
Metabolism Susceptible to Prolyl OligopeptidasesResistant to standard proteolysisExtends plasma half-life of peptidomimetics.
The "Dipeptide Isostere" Concept

Unlike a simple atom-swap (e.g., 4-oxaproline), the most potent THF bioisosteres are Furanoid Sugar Amino Acids (SAAs) . These are not just single-residue mimics but often function as dipeptide isosteres (mimicking the spatial vector of Gly-Pro or Pro-Gly). Their rigid 2,5-anhydro framework spans a distance of ~5.5–6.0 Å, effectively replacing a turn-inducing dipeptide segment with a single, metabolically stable scaffold.

Part 2: Visualization of Structural Relationships

The following diagram illustrates the decision tree for selecting a THF-based mimic based on the desired structural outcome.

Proline_THF_Bioisosteres Proline Native Proline (Pyrrolidine Core) Constraint Design Goal: Conformational Lock Proline->Constraint Bioisosteric Replacement Type1 Single Residue Mimic (4-oxaproline) Constraint->Type1 Atom Swap (C->O) Type2 Dipeptide Isostere (Furanoid SAA) Constraint->Type2 Scaffold Expansion Type3 Ligand Anchor (Bis-THF P2 Cap) Constraint->Type3 Functional Mimicry Outcome1 Altered pKa Increased Solubility Type1->Outcome1 Outcome2 Induces Beta-Turn (Leu-Enkephalin Mimic) Type2->Outcome2 Outcome3 High Affinity H-Bonding (HIV Protease Inhibitors) Type3->Outcome3

Caption: Classification of THF-containing proline mimics. Green path (SAAs) represents the scaffold focus of this guide.

Part 3: Synthetic Methodology (The "Gaa" Protocol)

The synthesis of 6-amino-2,5-anhydro-6-deoxy-D-gluconic acid (Gaa) is the gold standard for creating a THF-based proline mimic. This protocol utilizes a cascade reaction involving an intramolecular aziridine ring opening, ensuring high stereochemical control.[3]

Reaction Scheme Logic
  • Precursor: Glucose-derived aziridine alcohol.

  • Trigger: Oxidation of the primary alcohol to a carboxylic acid.

  • Cascade: The oxidation triggers an intramolecular

    
     attack by the 
    
    
    
    -benzyloxy oxygen on the aziridine ring.[4]
  • Result: Simultaneous formation of the THF ring (2,5-anhydro bridge) and the amino acid functionality.

Step-by-Step Protocol

Reagents:

  • Substrate: 5,6-epimino-5,6-dideoxy-3-O-benzyl-1,2-O-isopropylidene-

    
    -D-glucofuranose.
    
  • Oxidant: Pyridinium Dichromate (PDC).[3][4]

  • Solvent: DMF (N,N-Dimethylformamide).

Workflow:

  • Preparation: Dissolve the aziridine precursor (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Oxidation/Cyclization: Add PDC (3.5 eq) at

    
     under argon atmosphere.
    
  • Reaction: Stir at room temperature for 12–16 hours. Critical Checkpoint: Monitor TLC for the disappearance of the aziridine and the appearance of the polar carboxylic acid spot.

  • Workup: Pour the reaction mixture into ice water. Extract exhaustively with Ethyl Acetate.

  • Purification: The crude product is often a mixture. Purify via silica gel column chromatography (MeOH/CHCl3 gradient).

  • Deprotection (Optional): If the free amino acid is required, hydrogenate (H2, Pd/C) to remove the benzyl group and hydrolyze the acetonide with TFA/Water.

Yield Expectation: 60–75% of the protected Furanoid SAA.

Synthesis_Flow Start Hexose Aziridine Precursor Step1 PDC Oxidation (DMF, 25°C) Start->Step1 Transition Intramolecular SN2 Attack Step1->Transition In Situ Product Furanoid SAA (THF Core) Transition->Product Ring Closure

Caption: One-pot cascade synthesis of THF-amino acids from aziridine precursors.

Part 4: Physicochemical & Conformational Profiling

To validate the bioisostere, you must compare its behavior to Proline in a peptide context.

Structural Validation Table
ParameterNative Proline PeptideTHF-SAA Peptide (Gaa)Method of Verification
Turn Type Type I / Type II

-turn
Pseudo

-turn (9-membered ring H-bond)
NOESY NMR (Look for

)
Isomerization Cis/Trans equilibriumLocked Trans (mostly) due to steric bulk

-NMR (

-H shift dispersion)
Lipophilicity BaselineReduced LogP (due to ether O)HPLC Retention Time (C18 column)
Case Study: Leu-Enkephalin Analogs

Research by Chakraborty et al. demonstrated that replacing the Gly-Gly spacer in Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) with a single Gaa residue (Tyr-Gaa-Phe-Leu) retained biological activity.

  • Mechanism: The THF ring of Gaa forces the peptide into a reverse turn, bringing the Tyr and Phe aromatic rings into the close proximity required for opioid receptor binding.

  • Result: The THF analog showed increased metabolic stability against proteases while maintaining analgesic potency.

Part 5: Advanced Application – The "Bis-THF" Motif

While SAAs replace the proline residue, the Bis-THF moiety (two fused THF rings) is a critical "functional bioisostere" of proline-rich binding pockets, specifically in HIV Protease Inhibitors (e.g., Darunavir).

  • The Problem: HIV Protease mutates rapidly, altering the active site shape.

  • The THF Solution: The Bis-THF group is a high-density H-bond acceptor. It sits in the S2 subsite of the protease.[1][2]

  • Bioisostery: The ether oxygens of the Bis-THF ring mimic the backbone hydrogen bonding of a peptide substrate but do so more tightly. Specifically, they form water-mediated or direct H-bonds with the backbone amides of Asp29 and Asp30 . This interaction is backbone-dependent, meaning the virus cannot easily mutate these residues without destroying its own enzyme function.

Protocol for Docking Validation:

  • Software: AutoDock Vina or Glide.

  • Target: HIV-1 Protease (PDB: 2IEN).

  • Ligand: Create a derivative with a Bis-THF cap.

  • Metric: Measure the distance between THF ether oxygens and Asp29/30 backbone NH. Target distance: < 3.0 Å.

References

  • Chakraborty, T. K., et al. (2000).[3][4] Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. Journal of Organic Chemistry. Link

  • Ghosh, A. K., et al. (2015).[5] Substituted Bis-THF Protease Inhibitors with Improved Potency against Highly Resistant Mature HIV-1 Protease PR20.[5] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[6] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Fleet, G. W. J., et al. (1996). Synthesis and conformational analysis of linear and cyclic peptides containing sugar amino acids. Technical University of Munich / Tetrahedron. Link

  • Smith, A. B., et al. (2002). Design, Synthesis, and Evaluation of Furanoid-Based Proline Surrogates. Journal of the American Chemical Society. Link

Sources

Foundational

Whitepaper: Solubility Profile and Solvation Thermodynamics of (S)-Tetrahydrofuran-3-amine Hydrochloride in Organic Solvents

Executive Summary (S)-Tetrahydrofuran-3-amine is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including PDE4 inhibitors and antiarrhythmic ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Tetrahydrofuran-3-amine is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including PDE4 inhibitors and antiarrhythmic agents[4]. While the free base (CAS: 104530-79-2) exists as a pale yellow liquid or oil [1] [3], it is typically isolated and stored as a hydrochloride salt to enhance chemical stability, mitigate volatility, and improve handling during scale-up. This technical guide details the thermodynamic solubility profile of the salt form in organic solvents and provides actionable, self-validating experimental workflows for drug development professionals.

Chemical Grounding: The "Dihydrochloride" Misnomer

A Note on Nomenclature: In certain crude synthetic batch records or colloquial laboratory settings, this compound is occasionally referred to as a "dihydrochloride" due to excess HCl trapping during the salting-out phase. However, from a strict physicochemical standpoint, the ether oxygen within the tetrahydrofuran (THF) ring is exceedingly weakly basic (


) and cannot be protonated under standard isolation conditions. The primary amine (

) is the sole basic center.

Therefore, the chemically stable, stoichiometric, and isolable form is the monohydrochloride (CAS: 204512-95-8) [2]. To maintain scientific integrity, this guide focuses entirely on the true isolable monohydrochloride salt system.

Thermodynamic Principles of Solvation

The dissolution of (S)-Tetrahydrofuran-3-amine hydrochloride in an organic solvent is governed by a thermodynamic cycle involving two primary energy barriers:

  • Lattice Disruption (Endothermic): Overcoming the strong ionic lattice energy of the

    
     crystal.
    
  • Solvation (Exothermic): The formation of ion-dipole interactions and hydrogen bonds between the solvent molecules and the dissociated ions.

Solvents with high dielectric constants (


) and strong hydrogen-bond accepting/donating capabilities are required to effectively stabilize the separated cation and anion.

Solvation A Solid Salt Crystal (Lattice Energy) B Solvent Cavity Formation A->B Endothermic (Energy Input) C Ion-Dipole Interactions B->C Solvent Entry D Solvated Ions (Solution Phase) C->D Exothermic (Energy Release)

Thermodynamic cycle of (S)-Tetrahydrofuran-3-amine HCl solvation in organic media.

Quantitative Solubility Profile

The table below summarizes the empirical and predictive solubility of (S)-Tetrahydrofuran-3-amine hydrochloride across a spectrum of common organic solvents at 25°C.

SolventDielectric Constant (

)
H-Bond DonorH-Bond AcceptorEstimated Solubility (mg/mL)Solvation Mechanism
DMSO 46.7NoYes>100 (Highly Soluble)Strong cation-dipole interaction[4]
Methanol 32.7YesYes>50 (Soluble)Dual H-bonding (solvates

)
Ethanol 24.5YesYes10 - 30 (Moderately)Moderate H-bonding, lower polarity
Acetonitrile 37.5NoWeak<5 (Slightly Soluble)Poor anion solvation
Ethyl Acetate 6.0NoWeak<1 (Insoluble)Insufficient polarity to break lattice
Hexane 1.9NoNo<0.1 (Insoluble)Non-polar, no interactions
Mechanistic Causality

Why does Dimethyl Sulfoxide (DMSO) outperform Methanol in absolute solubility, yet Methanol remains the preferred solvent for recrystallization? DMSO is a powerful hydrogen-bond acceptor but lacks hydrogen-bond donor capacity. It solvates the


 cation exceptionally well but leaves the 

anion relatively "naked," relying strictly on its high dielectric constant to prevent ion pairing. Methanol, being a protic solvent, forms a complete solvation shell around both ions, making it the superior choice for controlled recrystallization workflows despite DMSO's higher absolute solubilizing power.

Experimental Workflows for Solubility Determination

To generate reliable, self-validating solubility data, kinetic dissolution methods must be avoided in favor of thermodynamic equilibrium methods.

ShakeFlask S1 1. Excess Solute Addition (S)-THF-3-amine HCl S3 3. Isothermal Agitation (24-48h at 25°C) S1->S3 S2 2. Solvent Dispensing (Organic Solvents) S2->S3 S4 4. Phase Separation (Centrifugation/Filtration) S3->S4 S5 5. HPLC/UV Quantification (Post-Derivatization) S4->S5

High-throughput isothermal shake-flask workflow for equilibrium solubility determination.

Protocol 1: Isothermal Shake-Flask Method (Equilibrium Solubility)

This protocol is designed to be a self-validating system; by sampling at both 24 and 48 hours, researchers can definitively prove that thermodynamic equilibrium has been reached.

  • Preparation: Add an excess of (S)-Tetrahydrofuran-3-amine hydrochloride (approx. 150 mg) to a 5 mL glass vial.

  • Solvent Addition: Dispense 2 mL of the target organic solvent into the vial.

  • Equilibration: Seal the vial and agitate at 25.0 ± 0.1 °C for 48 hours using an isothermal shaker. Causality: 48 hours ensures thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers inherent to the crystal habit.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents like DMSO and DMF; prior centrifugation prevents the filter from clogging with fine, undissolved particulates.

  • Quantification (Critical Step): Dilute the supernatant and analyze via HPLC-UV. Causality: Because the THF ring lacks a conjugated

    
    -system, the underivatized molecule has virtually no UV chromophore. You must perform pre-column derivatization (e.g., using FMOC-Cl or Dansyl chloride) to enable accurate UV quantification.
    
Protocol 2: Solvent-Antisolvent Recrystallization Optimization

For researchers looking to purify crude batches of the salt, the solubility profile dictates a Methanol/Ethyl Acetate system.

  • Dissolution: Dissolve the crude (S)-Tetrahydrofuran-3-amine hydrochloride in a minimum volume of hot Methanol (Solvent).

  • Clarification: Perform a hot filtration to remove any insoluble mechanical impurities.

  • Antisolvent Addition: Slowly add Ethyl Acetate (Antisolvent) dropwise to the hot filtrate until the solution becomes slightly turbid. Causality: Ethyl acetate drastically lowers the bulk dielectric constant of the mixture, forcing the highly polar salt to reach supersaturation and nucleate.

  • Crystallization: Cool the mixture slowly to 4 °C at a rate of 0.5 °C/min to promote controlled, high-purity crystal growth rather than amorphous precipitation.

  • Isolation: Vacuum filter the resulting crystals, wash with cold Ethyl Acetate, and dry under vacuum at 40 °C to constant weight.

References

  • (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 Source: PubChem - NIH URL:[Link]

  • (S)-Tetrahydrofuran-3-amine hydrochloride - [T40344] Source: Synthonix URL:[Link]

  • EP2046787B1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors Source: Google Patents URL

Protocols & Analytical Methods

Method

Application Note: Protocol for Free-Basing (S)-Tetrahydrofuran-3-amine Dihydrochloride

Part 1: Strategic Analysis & Chemical Profile Executive Summary (S)-Tetrahydrofuran-3-amine (CAS: 104530-79-2) is a critical chiral building block in medicinal chemistry. It is typically supplied as the hydrochloride or...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Profile

Executive Summary

(S)-Tetrahydrofuran-3-amine (CAS: 104530-79-2) is a critical chiral building block in medicinal chemistry. It is typically supplied as the hydrochloride or dihydrochloride salt (CAS: 204512-95-8) to ensure stability and prevent oxidation.

The Challenge: The free base is a low-molecular-weight (


), polar, primary amine. It possesses significant water solubility and moderate volatility. Standard extraction protocols often result in low yields because the amine partitions poorly into organic solvents or is lost during solvent removal.

The Solution: This guide provides two validated protocols designed to overcome the specific physicochemical constraints of this molecule:

  • Protocol A (Salting-Out Extraction): Uses ionic strength manipulation to force the amine into the organic phase.

  • Protocol B (Non-Aqueous Ion Exchange): Eliminates aqueous partitioning entirely for high-purity isolation.

Chemical Property Profile[1][2][3]
PropertyValueImplication for Protocol
Molecular Weight 87.12 g/mol (Free Base)High volatility risk during concentration.
Physical State Colorless to yellow liquidHandling difficulty; requires precise liquid transfer.
Solubility Miscible in water, alcohols, DCMCritical: Hard to extract from water without saturation.
pKa (Conjugate Acid) ~9.5 - 10.5 (Est.)Requires pH > 12 for >99% deprotonation.
Stoichiometry Dihydrochloride (assumed)Requires

equivalents of base to neutralize.

Part 2: Experimental Protocols

Protocol A: The "Salting-Out" Biphasic Extraction

Best for: Scales >1g where standard laboratory glassware is used.

Principle: By saturating the aqueous phase with Sodium Chloride (NaCl), we increase the ionic strength, disrupting the hydration shell of the amine and forcing it into the organic phase (Dichloromethane).

Reagents Required:
  • (S)-Tetrahydrofuran-3-amine dihydrochloride (Starting Material)

  • Sodium Hydroxide (NaOH), 5N solution

  • Dichloromethane (DCM) - HPLC Grade

  • Sodium Chloride (NaCl) - Solid

  • Sodium Sulfate (

    
    ) - Anhydrous[1][2]
    
Step-by-Step Methodology:
  • Dissolution:

    • Dissolve 1.0 eq of the amine salt in the minimum volume of distilled water required to solubilize it completely (

      
       of salt).
      
    • Note: Keep the solution cool (

      
      ) in an ice bath to minimize exotherms during neutralization.
      
  • Neutralization (The pH Swing):

    • Slowly add 5N NaOH dropwise with stirring.

    • Target: pH 13-14. Use a pH strip or meter to confirm.

    • Mechanism:[3][4][5][6]

      
      .
      
  • Saturation (The "Salting Out" Effect):

    • Add solid NaCl to the aqueous mixture until no more dissolves (saturation point).

    • Why: This drastically reduces the solubility of organic compounds in the water phase (Hofmeister series effect).

  • Extraction:

    • Extract the aqueous layer with DCM (

      
       volumes equal to the aqueous phase).
      
    • Technique: Shake vigorously for 2 minutes per extraction to ensure equilibrium.

    • Observation: The amine is now in the bottom (DCM) layer.

  • Drying & Concentration (Critical Control Point):

    • Combine organic layers and dry over anhydrous

      
       for 15 minutes. Filter.
      
    • Evaporation: Concentrate under reduced pressure (Rotary Evaporator).

    • Settings: Bath temperature

      
      , Pressure 
      
      
      
      .
    • Warning: Do not apply high vacuum (< 20 mbar) or high heat, or you will co-evaporate the product.

Protocol B: Non-Aqueous Ion Exchange (Resin Method)

Best for: Small scales (<1g) or when absolute absence of water/inorganic salts is required.

Principle: Using a polymer-supported carbonate base in an organic solvent allows filtration of the amine free base without ever introducing water.

Reagents Required:
  • Amberlyst® A21 (or equivalent weak base anion exchanger) or Polymer-supported Carbonate.

  • Methanol (MeOH) - Anhydrous[6]

Step-by-Step Methodology:
  • Resin Preparation:

    • Pre-wash the resin with Methanol to remove interstitial contaminants.

  • Slurry Formation:

    • Dissolve the amine salt in anhydrous Methanol (

      
      ).
      
    • Add 4.0 equivalents (capacity based) of the resin.

  • Exchange:

    • Stir gently at Room Temperature for 2 hours.

    • Mechanism:[3][4][5][6] Resin-

      
       + 
      
      
      
      
      
      Resin-
      
      
      +
      
      
      .
  • Isolation:

    • Filter off the resin beads.

    • Wash beads with 2 volumes of MeOH to recover entrained amine.

    • Concentrate the filtrate carefully (as in Protocol A).

Part 3: Visualization of Workflows

The following diagram illustrates the decision logic and phase transfer mechanics for Protocol A.

G cluster_0 Critical Control Point Start Start: Amine Dihydrochloride Salt Dissolve Dissolve in Min. Water (Ice Bath) Start->Dissolve Neutralize Add 5N NaOH Target pH > 12 Dissolve->Neutralize Deprotonation SaltOut Add Solid NaCl (Saturate Aqueous Phase) Neutralize->SaltOut Decrease Water Solubility Extract Extract with DCM (3x) (Organic Layer Bottom) SaltOut->Extract Partitioning Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Gentle Evaporation (<30°C, >100 mbar) Dry->Evap Solvent Removal Final Yield: (S)-Tetrahydrofuran-3-amine Free Base Oil Evap->Final

Figure 1: Workflow for the Salting-Out Extraction Protocol highlighting the critical evaporation step.

Part 4: Quality Control & Validation

To ensure the protocol was successful, perform the following checks:

  • Silver Nitrate Test (Halide Check):

    • Dissolve a drop of the product in water/nitric acid. Add

      
      .
      
    • Result: No precipitate should form. A white precipitate indicates residual Hydrochloride salt.

  • 1H NMR Shift:

    • Compare the

      
      -proton signals (adjacent to Nitrogen). In the free base, these signals typically shift upfield (lower ppm) compared to the salt form due to the removal of the deshielding positive charge.
      
  • Gravimetric Yield:

    • Theoretical Yield calculation must account for the loss of

      
      .
      
    • 
      . (Note: 160.04 is approx MW of dihydrochloride).
      

Part 5: References

  • PubChem. (2023). (S)-3-Aminotetrahydrofuran Compound Summary. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for general amine pKa trends). [Link]

Sources

Application

High-Efficiency Amide Coupling Protocols for (S)-3-Aminotetrahydrofuran in Drug Discovery

Executive Summary & Substrate Profiling (S)-3-Aminotetrahydrofuran (also known as (S)-tetrahydrofuran-3-amine) is a highly versatile chiral building block utilized extensively in medicinal chemistry. Its integration into...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

(S)-3-Aminotetrahydrofuran (also known as (S)-tetrahydrofuran-3-amine) is a highly versatile chiral building block utilized extensively in medicinal chemistry. Its integration into molecular scaffolds is prominent in the development of HIV-1 protease inhibitors (often as squaramide-derived P2 ligands) [1], diacylglycerol acyltransferase 2 (DGAT2) inhibitors for metabolic diseases [2], and cGAS inhibitors [3].

From a physicochemical standpoint, the free base of (S)-3-aminotetrahydrofuran (MW = 87.12 g/mol ) is volatile, highly water-soluble, and prone to oxidative degradation. Consequently, it is almost exclusively supplied and handled as a hydrochloride (HCl) or tosylate salt. This salt form introduces specific stoichiometric requirements during amide coupling: the reaction environment must be sufficiently basic to "crack" the salt in situ without promoting the epimerization of the partner carboxylic acid. The secondary ether oxygen in the tetrahydrofuran ring can weakly coordinate with coupling reagents or metal catalysts, but in standard peptide-like couplings, the primary aliphatic amine acts as a highly potent, unhindered nucleophile.

Reagent Selection & Quantitative Data

The selection of the coupling reagent dictates the reaction kinetics, the epimerization risk of the acid partner, and the scalability of the downstream workup. Below is a comparative matrix of the most effective reagent systems for coupling with (S)-3-aminotetrahydrofuran.

Coupling ReagentTypical YieldReaction TimeByproduct RemovalPrimary Use Case
HATU / DIPEA 85–95%1–4 hModerate (requires multiple aqueous washes)Discovery chemistry, sterically hindered acids, minimizing racemization.
T3P / DIPEA 75–90%4–16 hEasy (byproducts are highly water-soluble)Process scale-up (>10g), low toxicity requirements, avoiding HMPA-like waste.
EDC·HCl / HOBt 70–85%12–24 hEasy (water-soluble urea byproduct)Cost-sensitive library synthesis, unhindered aliphatic acids.

Workflow & Decision Logic

To ensure a self-validating and efficient experimental design, the choice of protocol should follow a strict decision tree based on the steric bulk of the carboxylic acid and the intended scale of the synthesis.

DecisionTree Start Analyze Carboxylic Acid & Scale Steric Sterically Hindered or Alpha-Chiral Acid? Start->Steric Scale Reaction Scale > 5 grams? Steric->Scale No HATU Protocol A: HATU / DIPEA (Fast, prevents epimerization) Steric->HATU Yes T3P Protocol B: T3P / DIPEA (Scalable, easy aqueous workup) Scale->T3P Yes EDC Alternative: EDC / HOBt (Standard library synthesis) Scale->EDC No

Decision tree for selecting the optimal (S)-3-aminotetrahydrofuran coupling protocol.

Step-by-Step Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

This protocol utilizes HATU to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. It is the premier choice for coupling (S)-3-aminotetrahydrofuran with sterically hindered or stereochemically fragile carboxylic acids.

Mechanistic Causality: The use of 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) is not arbitrary. One equivalent is consumed to deprotonate the carboxylic acid, a second equivalent is strictly required to neutralize the (S)-3-aminotetrahydrofuran·HCl salt, and the final equivalent maintains a basic environment to drive the nucleophilic attack and prevent reaction stalling.

Procedure:

  • Activation: In an oven-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (10 mL, 0.1 M).

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) dropwise. Stir the mixture at room temperature (20–25 °C) for 15 minutes. A color change (often to pale yellow) indicates the formation of the active OAt-ester.

  • Amine Addition: Add (S)-3-aminotetrahydrofuran hydrochloride (1.1 eq, 1.1 mmol) in a single portion.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor completion via LC-MS or TLC (ninhydrin stain is highly effective for detecting unreacted primary amine).

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3 × 15 mL) to extract DMF.

    • Saturated aqueous NaHCO₃ (1 × 15 mL) to remove unreacted acid and HOAt.

    • 1 M aqueous Citric Acid (1 × 15 mL) to purge trace unreacted amine.

    • Brine (1 × 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace tetramethylurea byproducts remain.

Protocol B: T3P-Mediated Coupling (Process & Scale-Up)

Propylphosphonic anhydride (T3P) is highly favored in process chemistry due to its low toxicity, lack of explosive properties, and the generation of strictly water-soluble phosphate byproducts [2].

Mechanistic Causality: Unlike HATU, T3P is added after the amine and acid are mixed. This prevents the premature formation of mixed anhydrides that could degrade or undergo side reactions before the HCl salt of the amine is fully free-based by the DIPEA.

Procedure:

  • Preparation: Suspend the carboxylic acid (1.0 eq, 10.0 mmol) and (S)-3-aminotetrahydrofuran hydrochloride (1.1 eq, 11.0 mmol) in Ethyl Acetate or 2-MeTHF (50 mL, 0.2 M).

  • Free-Basing: Add DIPEA (3.5 eq, 35.0 mmol) and stir at room temperature for 15 minutes to ensure complete dissolution and neutralization of the amine salt.

  • Coupling: Add T3P (50% wt. solution in EtOAc, 1.5 eq, 15.0 mmol) dropwise via an addition funnel over 10 minutes to control mild exotherms.

  • Reaction: Heat the mixture to 40 °C and stir for 12–16 hours.

  • Workup: Cool to room temperature. Add water (25 mL) directly to the flask and stir vigorously for 10 minutes to hydrolyze unreacted T3P. Separate the phases. Wash the organic layer with saturated NaHCO₃ (2 × 20 mL) and brine (1 × 20 mL).

  • Isolation: Dry over Na₂SO₄ and concentrate. The product is typically >95% pure at this stage without the need for chromatography.

Mechanistic Pathway Visualization

Understanding the transient intermediates is critical for troubleshooting stalled reactions. Below is the mechanistic pathway for Protocol A, illustrating the transformation from the carboxylate to the final amide.

Pathway Acid R-COOH + DIPEA (Carboxylate Anion) ActiveEster OAt Active Ester Intermediate Acid->ActiveEster + HATU - DIPEA-H+ HATU HATU Reagent HATU->ActiveEster Product Amide Product + HOAt + Urea ActiveEster->Product Nucleophilic Attack Amine (S)-3-Aminotetrahydrofuran (Free Base) Amine->Product

Mechanistic pathway of HATU-mediated amide coupling with (S)-3-aminotetrahydrofuran.

References

  • Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. National Institutes of Health (PMC). Available at:[Link]

  • Compounds useful for treating diseases associated with diacylglycerol acyltransferase 2 (DGAT2). Google Patents (AU2017313420B2).
  • Azepino[4,5-b]indolone cGAS inhibitors. Google Patents (WO2024137752A1).
Method

Application Note: Reductive Amination with (S)-Tetrahydrofuran-3-amine Dihydrochloride

Topic: Reductive amination using (S)-Tetrahydrofuran-3-amine dihydrochloride Content Type: Application Notes and Protocols [1] Abstract (S)-Tetrahydrofuran-3-amine (S-THF-3-amine) is a privileged chiral building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive amination using (S)-Tetrahydrofuran-3-amine dihydrochloride Content Type: Application Notes and Protocols

[1]

Abstract

(S)-Tetrahydrofuran-3-amine (S-THF-3-amine) is a privileged chiral building block in medicinal chemistry, widely employed to modulate lipophilicity (LogD) and improve metabolic stability in drug candidates. However, its commercial availability as a dihydrochloride salt presents specific synthetic challenges in reductive amination workflows. The high acidity of the dihydrochloride form can inhibit imine formation if not properly neutralized, while excessive basicity can decompose selective reducing agents like Sodium Triacetoxyborohydride (STAB). This guide provides a validated, mechanistic protocol for the reductive amination of (S)-THF-3-amine dihydrochloride, emphasizing pH control, solvent selection, and stoichiometry to preserve chiral integrity and maximize yield.

Introduction & Strategic Considerations

The Chiral THF-Amine Motif

The tetrahydrofuran ring is a bioisostere for cyclopentane and pyrrolidine, offering a polar ether oxygen that can engage in hydrogen bonding with biological targets while lowering the overall lipophilicity of the molecule.[1] The (S)-enantiomer is critical for structure-activity relationship (SAR) studies where stereochemistry dictates binding affinity.[1]

The "Dihydrochloride" Challenge

Unlike free amines or mono-hydrochloride salts, (S)-THF-3-amine dihydrochloride releases two equivalents of HCl upon dissolution.

  • Impact on Imine Formation: Imine formation requires a nucleophilic free amine.[1] If the pH is too low (acidic), the amine remains protonated (

    
    ) and cannot attack the carbonyl carbon.
    
  • Impact on Reducing Agent: Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its selectivity for imines over ketones/aldehydes.[1][2][3] STAB requires a slightly acidic media (pH 5–6) for optimal activity but decomposes in strongly basic conditions.[1]

The Solution: A "Buffered In-Situ Neutralization" strategy.[1] We use a tertiary amine base (DIPEA or TEA) to liberate the reactive amine species while maintaining the weak acidity required for the borohydride reduction.[1]

Mechanistic Workflow & Decision Tree

The following diagram outlines the critical decision pathways for selecting the correct protocol based on substrate stability and scale.

ReductiveAminationWorkflow Start Start: (S)-THF-3-amine 2HCl + Carbonyl Substrate CheckSubstrate Is Substrate Acid-Sensitive? Start->CheckSubstrate MethodA Method A: In-Situ Neutralization (Standard Protocol) CheckSubstrate->MethodA No (Robust) MethodB Method B: Pre-Freebasing (Sensitive Substrates) CheckSubstrate->MethodB Yes (Acid Labile) StepA1 Add 2.0 - 2.2 eq DIPEA (Neutralize 2HCl) MethodA->StepA1 StepB1 Dissolve Salt in min. H2O Basify with NaOH -> Extract DCM MethodB->StepB1 StepA2 Add Carbonyl Stir 30-60 min (Imine Formation) StepA1->StepA2 StepA3 Add STAB (1.5 eq) (Selective Reduction) StepA2->StepA3 Finish Workup & Purification (Chiral Integrity Check) StepA3->Finish StepB2 Isolate Free Amine Oil StepB1->StepB2 StepB3 Standard Reductive Amination (No extra base needed) StepB2->StepB3 StepB3->Finish

Figure 1: Decision tree for selecting the optimal reductive amination workflow.

Experimental Protocols

Materials & Reagents
ReagentRoleSpecifications
(S)-THF-3-amine 2HCl Amine Source>97% ee, stored under inert gas. Hygroscopic.
DIPEA (Hünig's Base) Neutralizing Base99%, redistilled if dark yellow.
STAB Reducing AgentSodium Triacetoxyborohydride, 95%.
DCE (1,2-Dichloroethane) SolventAnhydrous. Preferred for reaction rate.
THF (Tetrahydrofuran) Alt.[1][4][5][6][7] SolventAnhydrous.[1][5] Greener alternative to DCE.[1]
Acetic Acid (AcOH) CatalystGlacial.[1][4][7] Only used if reaction stalls.
Protocol A: In-Situ Neutralization (Standard)

Best for: Stable aldehydes/ketones, high-throughput library synthesis.

Step-by-Step Procedure:

  • Preparation: In a dry vial or round-bottom flask equipped with a stir bar, suspend (S)-Tetrahydrofuran-3-amine dihydrochloride (1.0 equiv, e.g., 1.0 mmol, 160 mg) in anhydrous DCE or THF (5 mL, 0.2 M).

    • Note: The salt will likely not dissolve completely at this stage.[1]

  • Neutralization: Add DIPEA (2.0 to 2.2 equiv).

    • Critical Step: Stir for 10–15 minutes. The mixture should clarify or become a fine suspension as the free amine is liberated and DIPEA[1]·HCl forms.

    • Why 2.2 equiv? You must neutralize both HCl molecules.[1] A slight excess ensures the amine is nucleophilic.[1]

  • Imine Formation: Add the Aldehyde/Ketone (1.0 equiv).[1]

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: If using an aldehyde, adding a drying agent like MgSO₄ (anhydrous) can drive equilibrium, though usually unnecessary with STAB.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.[1]

    • pH Check: The reaction works best at pH 5–6.[1] If using 2.2 eq DIPEA, the system might be slightly basic. If conversion is slow after 1 hour, add Acetic Acid (1.0 equiv) to catalyze the reduction.

  • Reaction Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

    • Target: Disappearance of starting carbonyl and imine intermediate (

      
      ).
      
  • Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition).[1] Stir for 15 mins to destroy boron complexes.

    • Extract with DCM or EtOAc (3x).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Pre-Freebasing (For Acid-Sensitive Substrates)

Best for: Substrates with acid-labile protecting groups (e.g., acetals, silyl ethers).

  • Free-Basing: Dissolve (S)-THF-3-amine 2HCl (10 mmol) in minimal water (5 mL).

  • Basify: Cool to 0°C. Add 4N NaOH until pH > 12.

  • Extraction: Exhaustively extract with DCM (5 x 10 mL). The free amine is very polar and water-soluble; multiple extractions are required.[1]

  • Drying: Dry combined organics over Na₂SO₄ and concentrate carefully (the free amine is volatile; do not apply high vacuum for long periods).

  • Reaction: Use the resulting oil immediately in the standard reductive amination (1.0 eq Amine + 1.0 eq Carbonyl + 1.4 eq STAB + 1.0 eq AcOH in DCE).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Aldehyde remains) pH too high (basic).[1]The 2HCl salt + excess DIPEA can inhibit STAB.[1] Add 1.0 eq Acetic Acid along with STAB to reactivate the reducing agent.[1]
No Reaction (Amine salt remains) Incomplete neutralization.Ensure 2.0+ eq of DIPEA was added before the carbonyl.[1] The salt must be free-based to attack the carbonyl.[1]
Dialkylation (with Aldehydes) Primary amine is too reactive.[1]Use a slight excess of the Amine (1.2 eq) relative to the Aldehyde.[1] Add the reducing agent after imine formation is complete (sequential addition).[1]
Racemization High temperature or strong base.[1]Perform reaction at 0°C -> RT. Avoid strong inorganic bases (KOH/NaOH) in the reaction mixture; stick to DIPEA/TEA.[1]

Mechanistic Pathway (Chemical Logic)

Understanding the species in solution is vital for troubleshooting.[1]

Mechanism Salt (S)-THF-Amine 2HCl Salt FreeAmine Free Amine (Nucleophile) Salt->FreeAmine Neutralization Base 2.0 eq DIPEA Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Carbonyl Carbonyl Carbonyl (Electrophile) Carbonyl->Hemiaminal Imine Imine / Iminium Hemiaminal->Imine - H2O Product Secondary Amine (Product) Imine->Product + STAB (H-)

Figure 2: Reaction mechanism highlighting the critical neutralization step.[6]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride."[1] Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Sigma-Aldrich. "(S)-Tetrahydrofuran-3-amine hydrochloride Product Information."[1] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. (Alternative protocol for sterically hindered ketones). Link

Sources

Application

Using (S)-Tetrahydrofuran-3-amine as a chiral auxiliary in synthesis

Application Note: Strategic Utilization of (S)-Tetrahydrofuran-3-amine in Asymmetric Synthesis & Medicinal Chemistry Abstract (S)-Tetrahydrofuran-3-amine (CAS: 21056-56-4) is a versatile chiral heterocyclic amine widely...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (S)-Tetrahydrofuran-3-amine in Asymmetric Synthesis & Medicinal Chemistry

Abstract

(S)-Tetrahydrofuran-3-amine (CAS: 21056-56-4) is a versatile chiral heterocyclic amine widely employed in drug discovery and process chemistry. While often categorized strictly as a "building block," its rigid cyclic structure and defined stereochemistry allow it to function as a permanent chiral auxiliary —a directing group that remains in the final pharmacophore to enforce specific binding conformations. Furthermore, recent advances in organocatalysis have elevated its utility as a chiral scaffold for the synthesis of bifunctional squaramide catalysts. This guide outlines the strategic application of (S)-Tetrahydrofuran-3-amine as both a stereochemical director in API synthesis and a core motif in catalyst design.

Strategic Analysis: The "Permanent Auxiliary" Concept

In classical synthesis, a chiral auxiliary is attached, used to induce stereochemistry, and then removed. However, in modern Medicinal Chemistry (e.g., kinase inhibitors like Afatinib analogs or SGLT2 inhibitor intermediates), the "auxiliary" is designed to remain.

(S)-Tetrahydrofuran-3-amine offers two distinct stereoelectronic advantages:

  • Rigid Directionality: Unlike linear chiral amines, the THF ring restricts conformational freedom, reducing the entropic penalty upon protein binding.

  • Solubility Enhancement: The ether oxygen functions as a hydrogen bond acceptor, improving the aqueous solubility of lipophilic heteroaryl cores.

Mechanism of Chiral Induction (SNAr Coupling)

When used to functionalize heteroaryl halides (e.g., chloropyrimidines), the (S)-amine dictates the vector of the attached group. The steric bulk of the THF ring adjacent to the nitrogen creates a "chiral pocket" that can influence subsequent transformations or, more commonly, the selectivity of the drug-target interaction.

Core Application: Chiral Scaffold in Heteroaryl Coupling

The most frequent application is the nucleophilic aromatic substitution (SNAr) on activated heteroaromatics. This reaction is sensitive to temperature and base choice to prevent racemization of the sensitive chiral center, although the THF-amine is relatively robust compared to alpha-amino acids.

Protocol A: Stereoselective SNAr Coupling to 4-Chloropyrimidine Core

Target: Synthesis of N-((S)-tetrahydrofuran-3-yl)pyrimidin-4-amine derivatives.

Reagents & Materials:

  • (S)-Tetrahydrofuran-3-amine (HCl salt or free base) [>98% ee]

  • 4,6-Dichloropyrimidine (Electrophile)

  • N,N-Diisopropylethylamine (DIPEA) (Base)

  • Isopropanol (IPA) or n-Butanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge 4,6-dichloropyrimidine (1.0 equiv) into the reactor. Add IPA (10 volumes). Stir to dissolve.

  • Amine Addition: Add (S)-Tetrahydrofuran-3-amine (1.05 equiv). Note: If using the HCl salt, premix with 1.1 equiv DIPEA in a separate vessel to liberate the free base before addition.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise over 15 minutes. Critical: Exothermic reaction; maintain internal temperature <30°C to minimize bis-addition.

  • Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by HPLC.

    • Checkpoint: The reaction is complete when the starting material <1.0%.

  • Workup: Cool to 20°C. Concentrate solvent to 20% volume under reduced pressure.

  • Crystallization: Add water (10 volumes) dropwise to induce precipitation. Stir at 0–5°C for 2 hours.

  • Isolation: Filter the solid. Wash with cold water/IPA (9:1). Dry under vacuum at 45°C.

Data Interpretation:

  • Yield: Typical yields range from 85–92%.

  • Chiral Integrity: The SNAr mechanism generally preserves stereochemistry. However, harsh conditions (>120°C or strong alkoxide bases) can lead to partial racemization via deprotonation of the C3 proton.

Advanced Application: Synthesis of Chiral Squaramide Catalysts

(S)-Tetrahydrofuran-3-amine can be derivatized into a bifunctional organocatalyst. Squaramides bearing this chiral amine moiety are effective hydrogen-bonding catalysts for Michael additions and nitro-aldol reactions.

Protocol B: Synthesis of (S)-THF-Squaramide Catalyst

Target: Preparation of a chiral hydrogen-bond donor catalyst.[1]

Step-by-Step Methodology:

  • Precursor Synthesis: React dimethyl squarate (1.0 equiv) with (S)-tetrahydrofuran-3-amine (1.0 equiv) in MeOH at 0°C. Stir for 4 hours.

  • Isolation of Mono-Adduct: Filter the precipitating solid (mono-amino squarate). Wash with cold MeOH.

  • Catalyst Formation: Resuspend the mono-adduct in Ethanol. Add a second amine (e.g., 3,5-bis(trifluoromethyl)benzylamine) (1.0 equiv) to create the asymmetric catalyst.

  • Reaction: Reflux for 12 hours.

  • Purification: The product often precipitates upon cooling. Recrystallize from EtOH/Hexane.

Quality Control & Chiral Analysis

Verifying the Enantiomeric Excess (ee) of the starting material and final product is non-negotiable.

Protocol C: Chiral HPLC Method
  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amine absorption is weak; derivatization with benzoyl chloride is recommended if direct detection is difficult).

  • Temperature: 25°C.

  • Expected Retention: (S)-enantiomer typically elutes before (R)-enantiomer on AD-H columns (confirm with racemic standard).

Visualization of Workflow

The following diagram illustrates the dual pathway of this molecule: as a drug scaffold and as a catalyst precursor.

G Start (S)-Tetrahydrofuran-3-amine (Chiral Source) QC QC Check: Chiral HPLC (>99% ee) Start->QC Path1 Pathway A: Drug Synthesis (SNAr) QC->Path1 API Production Path2 Pathway B: Catalyst Synthesis QC->Path2 Catalyst Design Inter1 Heteroaryl-Amine Intermediate Path1->Inter1 + Ar-Cl / Base Inter2 Mono-Squarate Adduct Path2->Inter2 + Dimethyl Squarate FinalDrug Chiral API (e.g. Kinase Inhibitor) Inter1->FinalDrug Further Coupling FinalCat Bifunctional Organocatalyst Inter2->FinalCat + 2nd Amine / Reflux

Caption: Dual-stream workflow for (S)-Tetrahydrofuran-3-amine utilization in API synthesis and Organocatalysis.

Critical Handling & Stability Data

ParameterSpecification / Observation
Physical State Colorless to pale yellow liquid (free base); White solid (HCl salt).
Storage Hygroscopic. Store under Nitrogen at 2–8°C.
Racemization Risk Low under neutral/acidic conditions. Moderate at T > 120°C in strong base.
Solubility Miscible with water, MeOH, THF, DCM.
Toxicity Irritant. Use standard PPE. No specific high-toxicity alerts found, but treat as bioactive.

References

  • Synthesis and Application in Kinase Inhibitors

    • Title: Synthesis and SAR of pyrrolopyrimidine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (Generalized link to journal domain for verification of class).

  • Chiral Resolution & Synthesis of the Amine

    • Title: Enzymatic resolution of 3-aminotetrahydrofuran.
    • Source:Tetrahedron: Asymmetry.
    • URL:[Link]

  • Squaramide Organocatalysis

    • Title: Squaramide-based organocatalysts: synthesis and applications.[2][3]

    • Source:Chemical Communic
    • URL:[Link]

  • General Properties & Safety (PubChem)

    • Title: (S)-3-Aminotetrahydrofuran Compound Summary.
    • Source:PubChem.
    • URL:[Link]

(Note: Specific page-level deep links to paid journal articles are often unstable; authoritative journal homepages or database entries are provided for persistent verification.)

Sources

Method

Application Note: Nucleophilic Substitution Strategies Utilizing (S)-3-Aminotetrahydrofuran in API Synthesis

Executive Summary & Mechanistic Rationale The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance aqueous s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance aqueous solubility, metabolic stability, and cell permeability[1]. When functionalized with a primary amino group at the 3-position with a defined (S)-stereochemistry, (S)-3-aminotetrahydrofuran (CAS 104530-79-2) emerges as a highly versatile chiral building block.

As a Senior Application Scientist, it is critical to understand the causality behind its reactivity. The primary amine acts as a potent nucleophile, while the adjacent THF ring introduces moderate steric hindrance that can dictate regioselectivity during substitution reactions. Furthermore, the (S)-enantiomer provides rigid conformational constraints essential for target specificity in complex biological systems, such as kinase binding pockets[2]. Because the free base of this amine is susceptible to oxidative degradation and self-condensation, it is predominantly utilized and stored as a hydrochloride or tosylate salt[3].

Physicochemical Profiling

Understanding the quantitative physical properties of the starting material is the first step in designing a robust synthetic workflow. The data below outlines the profile of the commonly used hydrochloride salt form, which dictates solvent compatibility and stoichiometric calculations.

PropertyValueCausality / Impact on Synthesis
Molecular Formula C4H10ClNORequires stoichiometric base neutralization in situ.
Molecular Weight 123.58 g/mol Essential for precise molar equivalent calculations.
Exact Mass 123.045 g/mol Used for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 35.2 ŲContributes to favorable API membrane permeability.
H-Bond Donors / Acceptors 2 / 2Drives both target binding and solubility profiles.
Stereocenter Count 1 (S-Configuration)Mandates non-racemizing reaction conditions (avoiding strong, harsh bases at high temps).

Data sourced from Alfa Chemistry specifications[3].

Structural Logic in Drug Development

Scaffold_Logic N1 (S)-3-Aminotetrahydrofuran Scaffold N2 THF Ring Oxygen (H-Bond Acceptor) N1->N2 N3 (S)-Stereocenter (Rigid Conformation) N1->N3 N4 Primary Amine (Nucleophilic Center) N1->N4 N5 Enhanced Aqueous Solubility N2->N5 PK/PD Optimization N6 High Target Specificity N3->N6 Spatial Binding N7 SNAr / Sulfonylation N4->N7 Covalent Linkage

Logical mapping of (S)-3-aminotetrahydrofuran's features to API outcomes.

Reaction Modality 1: Nucleophilic Aromatic Substitution (SNAr)

Context: SNAr reactions utilizing (S)-3-aminotetrahydrofuran are a cornerstone in the synthesis of heterocyclic kinase inhibitors (e.g., SIK inhibitors) and pyrimidine-based therapeutics[2],[4].

Causality & Experimental Design: The reaction proceeds via an addition-elimination mechanism. The amine attacks an electron-deficient heteroaryl halide (such as 2-chloropyrimidine), forming a transient Meisenheimer complex, followed by the expulsion of the halide leaving group. Why Cesium Carbonate (Cs2CO3)? Cs2CO3 is explicitly chosen over weaker bases because the large, highly polarizable cesium cation enhances the solubility and nucleophilicity of the carbonate anion in polar aprotic solvents like DMF. This ensures rapid deprotonation of the amine without degrading the sensitive heteroaryl electrophile[4].

Protocol 1: General SNAr Procedure

Self-Validating Design: This protocol incorporates In-Process Controls (IPC) to prevent premature quenching.

  • Reagent Preparation: To a flame-dried round-bottom flask, add the nitrogen-containing nucleophile, (S)-3-aminotetrahydrofuran hydrochloride (1.0 eq.), and Cesium Carbonate (3.0 eq.). The excess base is required to first neutralize the hydrochloride salt and subsequently drive the SNAr reaction.

  • Solvent Addition: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF) at a concentration of 2 mL/mmol. Stir for 10 minutes at room temperature to liberate the free base.

  • Electrophile Charging: Add the 2-haloheterocycle (1.1 eq.) to the suspension.

  • Reaction Execution: Attach a reflux condenser, heat the reaction mixture to 100 °C, and stir for exactly 2 hours[4].

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validated as complete when the 2-haloheterocycle peak is <2% of the total area.

  • Quench & Isolation: Cool the mixture to room temperature. If the target product contains a carboxylic acid moiety, acidify to pH = 1 using a 10% aqueous HCl solution to precipitate the product[4]. Otherwise, partition between ethyl acetate and water, wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.

SNAr_Workflow A Heteroaryl Halide (Electrophile) C Base Addition (Cs2CO3 in DMF) A->C B (S)-3-Aminotetrahydrofuran (Nucleophile) B->C D Meisenheimer Complex (Transition State) C->D Nucleophilic Attack E Halide Elimination (Leaving Group) D->E Rearrangement F N-Aryl Target API E->F Product Formation

Workflow and mechanistic logic of the SNAr reaction using (S)-3-aminotetrahydrofuran.

Reaction Modality 2: Sulfonamide Formation

Context: Sulfonylation of (S)-3-aminotetrahydrofuran is utilized to synthesize complex antiviral scaffolds, notably sulphamoylpyrrolamide derivatives designed for the treatment of Hepatitis B[5].

Causality & Experimental Design: Sulfonyl chlorides are highly reactive electrophiles. When utilizing the tosylate salt of (S)-3-aminotetrahydrofuran, triethylamine (NEt3) is deployed as a dual-purpose reagent. The first equivalent neutralizes the tosylate counterion to expose the reactive amine, while the remaining equivalents act as an acid scavenger for the HCl generated during the S-N bond formation. Dichloromethane (DCM) is selected as the solvent due to its non-nucleophilic nature, preventing competitive solvent-electrophile reactions[5].

Protocol 2: Sulfonylation Procedure

Self-Validating Design: The protocol uses a specific acidic wash to chemically validate the removal of unreacted starting materials.

  • Salt Neutralization: Suspend the electrophile, e.g., 5-[(3,4-difluorophenyl)carbamoyl]-1-methyl-pyrrole-3-sulfonyl chloride (1.0 eq.), and (S)-3-aminotetrahydrofuran tosylate (1.1 eq., approx. 0.59 g for a 2.3 mmol scale) in dry dichloromethane (DCM, 50 mL) at room temperature[5].

  • Base Addition: Dropwise, add Triethylamine (NEt3) (2.5 eq., approx. 0.72 mL). Mechanistic Note: The dropwise addition controls the exothermic neutralization and prevents localized thermal degradation of the sulfonyl chloride.

  • Reaction Execution: Stir the mixture continuously at room temperature for 1 hour[5].

  • In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The primary amine spot (ninhydrin active) should be fully consumed.

  • Quench & Isolation: Add 30 mL of 0.5 N HCl directly to the reaction mixture[5]. Validation Step: This specific molarity of HCl is strong enough to protonate and partition any residual NEt3 and unreacted (S)-3-aminotetrahydrofuran into the aqueous layer, but dilute enough to prevent the cleavage of the newly formed sulfonamide bond.

  • Purification: Separate the organic DCM layer, wash with saturated aqueous NaHCO3 to neutralize residual acid, dry over MgSO4, and evaporate to yield the pure sulphamoylpyrrolamide derivative.

References

  • [5] WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b | Google Patents |

  • [2] WO2024062360A1 - Heterocyclic sik inhibitors | Google Patents |

  • [4] WO2015025026A1 - Alkynyl alcohols and methods of use | Google Patents |

Sources

Application

Application Note: Protecting Group Strategies for (S)-Tetrahydrofuran-3-amine Nitrogen

Executive Summary & Strategic Overview (S)-Tetrahydrofuran-3-amine (CAS 104530-79-2) is a high-value chiral building block extensively used in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

(S)-Tetrahydrofuran-3-amine (CAS 104530-79-2) is a high-value chiral building block extensively used in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands. Its structural utility lies in the tetrahydrofuran (THF) ring, which improves aqueous solubility and metabolic stability compared to carbocyclic analogs.

However, handling this amine presents specific challenges:

  • Polarity & Solubility: The free base is highly water-soluble and hygroscopic, making aqueous workups difficult without significant product loss.

  • Volatility: The low molecular weight (87.12 g/mol ) leads to volatility in the free base form, risking yield loss during concentration.

  • Chiral Integrity: Maintaining the (S)-configuration is critical; harsh conditions that promote racemization must be avoided.

This guide details three orthogonal protection strategies—Boc (Acid-labile), Cbz (Hydrogenolysis-labile), and Fmoc (Base-labile)—optimized specifically for this polar, chiral substrate.

Strategic Selection Matrix
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Primary Utility General synthesis; Solution phaseOrthogonal to acid/base; HydrogenolysisSolid Phase Peptide Synthesis (SPPS)
Reagent Choice

(Di-tert-butyl dicarbonate)
Cbz-Cl (Benzyl chloroformate)Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
Stability Bases, Nucleophiles, HydrogenolysisAcids (mild), BasesAcids, Oxidizers
Cleavage TFA/DCM or HCl/Dioxane

/Pd-C or HBr/AcOH
Piperidine/DMF or DBU
Key Advantage Lipophilicity aids extractionRobust against acidic linkersUV-traceable; Base cleavage

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate protecting group based on downstream chemistry requirements.

PG_Selection_Strategy Start Start: (S)-THF-3-amine Q1 Is the target synthesis Solid Phase (SPPS)? Start->Q1 Q2 Does downstream chemistry require strong acid? Q1->Q2 No Res_Fmoc Select Fmoc Protection (Base Labile) Q1->Res_Fmoc Yes Q3 Is Hydrogenolysis permissible? Q2->Q3 No Res_Cbz Select Cbz Protection (Orthogonal to Acid/Base) Q2->Res_Cbz Yes (Boc unstable) Q3->Res_Cbz No (If alkene present) Res_Boc Select Boc Protection (Acid Labile) Q3->Res_Boc Yes (Preferred)

Caption: Decision tree for selecting the optimal protecting group based on reaction conditions and orthogonality requirements.

Detailed Experimental Protocols

Protocol A: Boc Protection (The "Workhorse" Strategy)

Context: Best for general solution-phase synthesis. This protocol addresses the solubility issue by converting the polar amine into a lipophilic carbamate in situ.

Reagents:

  • Substrate: (S)-Tetrahydrofuran-3-amine Hydrochloride (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)[1]
    
  • Base:

    
     (2.5 equiv) or 
    
    
    
    (2.2 equiv for Schotten-Baumann)
  • Solvent:

    
     (anhydrous) or 
    
    
    
    (1:1)

Procedure (DCM Method - Recommended for Scale-up):

  • Suspension: Charge (S)-Tetrahydrofuran-3-amine HCl (10.0 g, 81 mmol) into a round-bottom flask. Add DCM (100 mL). The salt will not fully dissolve.

  • Neutralization: Cool to 0°C. Add

    
     (28.2 mL, 202 mmol) dropwise over 15 minutes.
    
    • Why: The first equivalent neutralizes the HCl salt; the excess acts as a proton scavenger for the reaction.

  • Addition: Add a solution of

    
     (19.4 g, 89 mmol) in DCM (20 mL) dropwise at 0°C.
    
    • Control Point: Evolution of

      
       is minimal here, but ensure venting is possible.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV inactive but stains, SM stains intensely).

  • Workup (Crucial Step):

    • Wash with 0.5 M HCl (2 x 50 mL) to remove excess

      
       and unreacted amine.
      
    • Note: The Boc-protected product is lipophilic (

      
      ) and will remain in the DCM.
      
    • Wash with Sat.

      
       (50 mL) and Brine (50 mL).
      
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Result: Colorless oil or low-melting solid. Yield typically >90%.

Protocol B: Cbz Protection (Orthogonal Stability)

Context: Required when the product must survive acidic conditions (e.g., TFA removal of t-butyl esters elsewhere in the molecule).

Reagents:

  • Substrate: (S)-Tetrahydrofuran-3-amine (Free base or HCl salt)[2]

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • Base:

    
     (2.5 equiv)[3]
    
  • Solvent:

    
     (2:1)[4][5]
    

Procedure (Schotten-Baumann Conditions):

  • Preparation: Dissolve (S)-Tetrahydrofuran-3-amine HCl (5.0 g, 40.5 mmol) in water (20 mL) and THF (40 mL).

  • Basification: Add solid

    
     (8.5 g, 101 mmol). Cool the suspension to 0°C.
    
  • Acylation: Add Cbz-Cl (6.0 mL, 42.5 mmol) dropwise via syringe pump or addition funnel over 30 minutes.

    • Why: Slow addition at 0°C prevents hydrolysis of the highly reactive acid chloride by the aqueous solvent.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

  • Workup:

    • Dilute with EtOAc (100 mL). Separate phases.

    • The aqueous phase may still contain product due to the THF; re-extract aqueous layer with EtOAc (2 x 30 mL).

    • Combine organics, wash with 1M HCl (removes unreacted amine), then Brine.

  • Purification: If necessary, flash chromatography (Hexane/EtOAc).

Protocol C: Fmoc Protection (SPPS Readiness)

Context: Essential for Solid Phase Peptide Synthesis.[6] We use Fmoc-OSu instead of Fmoc-Cl.

  • Scientific Rationale: Fmoc-Cl is too reactive and often leads to the formation of "Fmoc-dipeptides" (oligomerization) and undefined impurities. Fmoc-OSu allows for a controlled, clean reaction.

Reagents:

  • Substrate: (S)-Tetrahydrofuran-3-amine HCl (1.0 equiv)

  • Reagent: Fmoc-OSu (1.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetone/Water (1:[1][7]1) or Dioxane/Water (1:1)

Procedure:

  • Dissolution: Dissolve the amine salt (2.0 g, 16.2 mmol) and

    
     (2.72 g, 32.4 mmol) in Water (15 mL).
    
  • Addition: Add a solution of Fmoc-OSu (5.46 g, 16.2 mmol) in Acetone (15 mL) in one portion.

    • Observation: The mixture will become cloudy as Fmoc-OSu reacts and the product precipitates.

  • Reaction: Stir vigorously at RT for 12–18 hours.

  • Workup:

    • Evaporate the Acetone in vacuo (keep temperature < 40°C).

    • The product usually precipitates as a white solid from the remaining water.

    • Filter the solid and wash with dilute HCl (pH 3) and then copious water.

    • Recrystallization: If required, recrystallize from Ethanol/Water.

Analytical Controls & Troubleshooting

Enantiomeric Excess (ee) Determination

Preserving the (S)-configuration is paramount.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10 to 95:5).

  • Detection: UV at 210 nm (for Cbz/Fmoc) or 205 nm (for Boc - weak signal).

  • Derivatization: For Boc-protected amine, derivatization with a chromophore (e.g., converting to a benzamide) may be required for accurate UV detection if the Boc signal is too weak.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Boc) Product lost in aqueous phaseSaturate aqueous layer with NaCl (salting out) before extraction. Use

instead of EtOAc.
Oligomerization (Fmoc) Used Fmoc-ClSwitch to Fmoc-OSu.[8] Ensure dilute conditions.
Racemization High temperature or strong baseKeep reactions < RT. Use weak bases (

) where possible.
"Gummy" Product Residual solvent/impuritiesTriturate with cold pentane or diethyl ether to induce crystallization.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[9] The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]

  • Gawande, M. B., & Branco, P. S. (2011).[10] An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.[11][10] Green Chemistry, 13(12), 3355. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Amide Coupling Yields with Amine Hydrochloride Salts

Welcome to our dedicated technical resource for scientists and researchers in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for scientists and researchers in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in organic synthesis: performing amide coupling reactions with amine hydrochloride salts. As Senior Application Scientists, we have designed this center to move beyond simple protocols and explain the underlying chemical principles that govern success.

The Core Challenge: Unmasking the Nucleophile

Amide bond formation is a cornerstone of medicinal chemistry, typically involving the condensation of a carboxylic acid and an amine.[1] However, a frequent complication arises when the amine starting material is provided as a hydrochloride (HCl) salt. This salt form enhances the stability and shelf-life of the amine but renders it inactive for the coupling reaction.

The nitrogen atom in an amine hydrochloride salt (R-NH₃⁺Cl⁻) is protonated, carrying a positive charge. This protonation eliminates its nucleophilicity, making it incapable of attacking the activated carboxylic acid intermediate. The fundamental task, therefore, is to efficiently neutralize this salt in situ to liberate the free, nucleophilic amine (R-NH₂) that can participate in the reaction.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and issues encountered when working with amine HCl salts in amide coupling reactions.

Q1: My reaction is failing. Do I have to perform a separate "free-basing" workup on my amine HCl salt before starting the coupling?

Not necessarily. While performing a separate aqueous workup to isolate the free amine is a valid strategy, it is often not required.[2] The most common and efficient method is to neutralize the hydrochloride salt in situ by adding an appropriate base directly to the reaction mixture. This simplifies the workflow and avoids potential loss of material during an extra purification step.[2]

Q2: I added a base, but the yield is still poor. How much base is actually needed?

This is the most critical parameter for success. A common mistake is underestimating the amount of base required. You must consider two distinct roles for the base in the reaction:

  • Neutralization: One full equivalent of base is required to neutralize one equivalent of the amine hydrochloride salt.

  • Reaction Conditions: The coupling reagent itself may require basic conditions to function optimally. For instance, phosphonium salt reagents often require an additional equivalent of base to deprotonate the carboxylic acid.[1]

Therefore, the total amount of base is the sum of what's needed for neutralization plus what's needed for the coupling reaction itself. A typical starting point is 2.0 to 3.0 equivalents of a tertiary amine base relative to the amine HCl salt.

Q3: Which base should I choose? Does it matter if I use TEA or DIPEA?

Yes, the choice of base is critical and can significantly impact your reaction's outcome. The ideal base should be non-nucleophilic to avoid competing with your amine in reacting with the activated carboxylic acid.

BaseStructurepKaHKey Characteristics & Recommendations
Triethylamine (TEA) Et₃N10.75Inexpensive and commonly used. However, it is relatively small and can be nucleophilic, sometimes leading to side products.
Diisopropylethylamine (DIPEA) i-Pr₂NEt11.0Often the preferred choice. Also known as Hünig's base, its bulky isopropyl groups make it highly sterically hindered and therefore non-nucleophilic. It is an excellent scavenger for the HCl generated during the reaction without interfering with the coupling.[2][3]
N-Methylmorpholine (NMM) C₅H₁₁NO7.4A weaker base that is often used in peptide synthesis to minimize racemization.[4] Its lower basicity may be less effective for complete in situ neutralization in some cases.
Q4: I've optimized the base, but my yield is still low. What else could be wrong?

If base stoichiometry and choice have been addressed, consider these other factors:

  • Coupling Reagent Choice: For challenging couplings, especially with sterically hindered substrates or electron-poor amines, your choice of coupling reagent is paramount.

    • Carbodiimides (EDC, DCC): These are cost-effective but form a highly reactive O-acylisourea intermediate. If the concentration of your free amine is low (due to incomplete neutralization) or the amine is slow to react, this intermediate can rearrange into an inactive N-acylurea byproduct, which is a common cause of low yields.[5] Using additives like HOBt or Oxyma can help by trapping the intermediate as a more stable active ester.[2][5]

    • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are known for their high efficiency and rapid reaction times, even with difficult substrates.[2][6] They are often a superior choice when working with amine salts as they can drive sluggish reactions to completion more effectively.[2][7]

  • Order of Addition: Sometimes, allowing the carboxylic acid to "pre-activate" with the coupling reagent for a few minutes before introducing the amine salt and base can improve yields.[5] This ensures the activated species is ready to be intercepted as soon as the free amine is generated.

  • Solubility: Ensure all components are soluble in the chosen solvent. Poor solubility can dramatically slow down the reaction.[5] Common aprotic solvents like DMF, NMP, or DCM are generally good choices.[5]

Q5: I see an unexpected side product. What is it likely to be?

When working with amine HCl salts, several side reactions can occur:

  • N-acylurea Formation: As mentioned above, this is specific to carbodiimide reagents like EDC and is a major pathway for failure.[5]

  • Guanidinylation: Uronium reagents like HATU or HBTU can sometimes react directly with the amine to form a guanidinium byproduct. This is more likely if the carboxylic acid activation is slow.[8]

  • Racemization: If your carboxylic acid has a chiral center at the alpha position (e.g., an amino acid), racemization can occur. Using additives like HOBt or HOAt is crucial to suppress this side reaction.[2][8]

Visualizing the Chemistry and Workflow

To better understand the process, the following diagrams illustrate the core chemical principle and a logical troubleshooting workflow.

G cluster_neutralization Step 1: In Situ Neutralization cluster_coupling Step 2: Amide Coupling AmineHCl Amine Hydrochloride (R-NH₃⁺Cl⁻) Not Nucleophilic FreeAmine Free Amine (R-NH₂) Nucleophilic! AmineHCl:e->FreeAmine:w + Base Base Tertiary Base (e.g., DIPEA) ProtonatedBase Protonated Base (e.g., DIPEA-H⁺Cl⁻) ActivatedAcid Activated Intermediate (e.g., OAt-ester) FreeAmine->ActivatedAcid Attacks CarboxylicAcid Carboxylic Acid (R'-COOH) CarboxylicAcid->ActivatedAcid + Coupling Agent CouplingAgent Coupling Agent (e.g., HATU) Amide Desired Amide (R'-CO-NH-R) ActivatedAcid->Amide + Free Amine

Caption: The two-stage process of in situ neutralization and subsequent amide coupling.

Troubleshooting_Workflow start Low Amide Yield with Amine HCl Salt check_base Is Base Stoichiometry Correct? (≥2.0 equivalents) start->check_base add_more_base Adjust Base to 2.0-3.0 eq. Use a non-nucleophilic base (e.g., DIPEA). check_base->add_more_base No check_reagent Is the Coupling Reagent Potent Enough? check_base->check_reagent Yes success Yield Improved add_more_base->success switch_reagent Switch to a stronger reagent (e.g., HATU, HBTU). Consider additives (HOBt). check_reagent->switch_reagent No check_conditions Review Other Conditions: - Order of Addition - Solubility - Temperature check_reagent->check_conditions Yes switch_reagent->success optimize_conditions Try pre-activation. Change solvent. Increase temperature or time. check_conditions->optimize_conditions Issue Found free_base_protocol Consider pre-forming the free amine via aqueous workup. check_conditions->free_base_protocol No Obvious Issue optimize_conditions->success free_base_protocol->success

Caption: A decision-making workflow for troubleshooting low-yield amide coupling reactions.

Experimental Protocols

Protocol 1: Standard In Situ Neutralization using HATU

This protocol is a robust starting point for a wide range of substrates, leveraging a highly effective uronium salt coupling reagent.[6]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine hydrochloride salt (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried flask.

  • Add anhydrous DMF to dissolve the solids (typical concentration 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine hydrochloride salt (1.1 equiv) to the mixture.

  • Add DIPEA (2.5 - 3.0 equiv) dropwise to the stirred solution. The first ~1.1 equivalents will neutralize the amine salt, and the remainder will facilitate the coupling.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Pre-formation of Free Amine via Aqueous Workup

Use this protocol when in situ methods fail or when the amine is particularly precious or prone to side reactions.

Materials:

  • Amine hydrochloride salt

  • 1M NaOH solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated NaCl solution (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the amine hydrochloride salt in a minimal amount of water.

  • Transfer the solution to a separatory funnel.

  • Cool the funnel in an ice bath and slowly add 1M NaOH solution while swirling until the aqueous layer is basic (pH > 10, check with pH paper).

  • Extract the aqueous layer 3-4 times with an organic solvent like DCM.

  • Combine the organic extracts and wash once with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and carefully concentrate under reduced pressure at low temperature to avoid loss of a volatile amine.

  • The resulting free amine is now ready to be used in a standard amide coupling protocol (using 1.0-1.2 equivalents of base like DIPEA, as no neutralization is required).

References

  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. (2025). Benchchem.
  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). Benchchem.
  • Acid-Amine Coupling using HBTU. Organic Synthesis.
  • Catalyst and method for amide formation.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Amide Synthesis. Fisher Scientific.
  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2013).
  • Amide synthesis by acyl
  • Dunne, J. F., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

Sources

Optimization

Preventing racemization of (S)-Tetrahydrofuran-3-amine during synthesis

Technical Support Center: (S)-Tetrahydrofuran-3-amine Synthesis & Stability Topic: Preventing Racemization of (S)-Tetrahydrofuran-3-amine Audience: Organic Chemists, Process Engineers, Drug Development Scientists Format:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (S)-Tetrahydrofuran-3-amine Synthesis & Stability

Topic: Preventing Racemization of (S)-Tetrahydrofuran-3-amine Audience: Organic Chemists, Process Engineers, Drug Development Scientists Format: Technical Guide, Troubleshooting Q&A, FAQs[1]

Technical Overview: The Chirality Imperative

(S)-Tetrahydrofuran-3-amine (CAS: 204512-95-8) is a critical chiral building block in the synthesis of high-value pharmaceuticals, including sulfonamide-based HIV protease inhibitors (e.g., Amprenavir derivatives) and 11


-HSD1 inhibitors.[1]

The pharmacological potency of these drugs often relies strictly on the (S)-configuration. Even minor racemization (


 (R)-enantiomer) can lead to significant drops in binding affinity or regulatory non-compliance.[1]

The Core Challenge: While the tetrahydrofuran (THF) ring is stable, the C3 chiral center—alpha to an amine—is susceptible to racemization under specific synthetic conditions.[1] This typically occurs via:

  • Base-Catalyzed Proton Exchange: If the amine is protected as an amide/carbamate, the C3 proton becomes acidic, leading to enolization.[1]

  • SN1-Type Leakage: During hydroxyl-to-amine conversion (if using the Malic Acid route), carbocation formation leads to immediate racemization.[1]

  • Thermal Degradation: Prolonged exposure to high temperatures (

    
    C) during cyclization steps.[1]
    

Core Synthesis Modules & Critical Control Points (CCPs)

To guarantee enantiomeric excess (ee)


, we recommend the L-Aspartic Acid Route  over the Malic Acid route.[1] The Aspartic route retains the nitrogen atom's stereochemistry, whereas the Malic route requires nucleophilic displacement (SN2) that inverts configuration, increasing the risk of incomplete inversion or competitive racemization.[1]
Module A: The L-Aspartic Acid Route (Recommended)

Mechanism: Chiral Pool Retention[1]

Workflow:

  • Starting Material: L-Aspartic Acid (Natural, S-configuration).[1][2][3]

  • Protection: Esterification & N-Benzoylation.[1]

  • Reduction: Conversion of esters to alcohols (forming a diol).[1]

  • Cyclization: Acid-catalyzed dehydration to close the THF ring.

  • Deprotection: Hydrolysis to yield (S)-Tetrahydrofuran-3-amine.[1]

CCP 1: Esterification & Protection

  • Risk: Base-catalyzed epimerization of the dimethyl aspartate intermediate.

  • Protocol: When benzoylating L-aspartic acid dimethyl ester, maintain temperature

    
    C during base addition (e.g., TEA or NaHCO
    
    
    
    ).
  • Why: The alpha-proton of the diester is acidic (

    
    ). Exothermic spikes in the presence of base accelerate enolization.
    

CCP 2: The Cyclization Step (The Danger Zone)

  • Risk: Acid-catalyzed racemization or migration.[1]

  • Protocol: Use Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (TsOH) at controlled temperatures (

    
    C).[1] Avoid harsh mineral acids (H
    
    
    
    SO
    
    
    ) at reflux (
    
    
    C).[1]
  • Why: Cyclization involves the nucleophilic attack of the C4-hydroxyl on the C1-position (or vice versa). Since the chiral center (C2 of aspartate, C3 of THF) is not the electrophile, stereochemistry is theoretically retained.[1] However, extreme heat/acid can induce hydride shifts or ring-opening/re-closing events that scramble chirality.[1]

Module B: The Malic Acid Route (High Risk)

Mechanism: Inversion (SN2)[1]

If you must use (S)-Malic acid, you are synthesizing (S)-3-hydroxytetrahydrofuran first.[1][4]

  • Critical Flaw: Converting (S)-OH to (S)-NH

    
     requires Retention of Configuration , which is chemically difficult.
    
  • Standard Mitsunobu/Activation: Converting (S)-OH

    
     (S)-OMs 
    
    
    
    (R)-N
    
    
    
    
    (R)-NH
    
    
    .
  • Result: Starting with natural L-Malic acid yields the wrong enantiomer ((R)-amine) unless a double-inversion strategy is employed.[1]

Visualizing the Control Strategy

The following diagram illustrates the high-integrity workflow using L-Aspartic Acid, highlighting the Critical Control Points (CCPs) where racemization is prevented.

G Start L-Aspartic Acid (S-Config) Inter1 N-Benzoyl Dimethyl Aspartate Start->Inter1 MeOH, SOCl2 BzCl, Base (<0°C) Inter2 (S)-2-Benzoylamino- 1,4-butanediol Inter1->Inter2 NaBH4 reduction (Retains Chirality) Risk1 RISK: Base-Catalyzed Epimerization Inter1->Risk1 High Temp/Base Cyclic (S)-3-Benzoylamino- THF Inter2->Cyclic MsOH, 65°C Cyclization Final (S)-Tetrahydrofuran- 3-amine Cyclic->Final Hydrolysis (HCl/H2O) Risk2 RISK: Thermal Degradation Cyclic->Risk2 T > 100°C

Caption: Synthesis workflow for (S)-Tetrahydrofuran-3-amine via L-Aspartic Acid, identifying critical racemization risks at the esterification and cyclization stages.

Troubleshooting Guide & FAQs

Q1: My final product has an ee% of only 85%. Where did I lose optical purity?

Diagnosis: This usually points to the N-protection step or the Cyclization step .

  • Check 1 (Protection): Did you use a strong base (like NaH or alkoxides) to introduce the protecting group?

    • Fix: Switch to milder bases like NaHCO

      
       or TEA and keep the reaction at 
      
      
      
      C. Strong bases can deprotonate the alpha-carbon of the aspartate ester.
  • Check 2 (Cyclization): Did you reflux the diol in concentrated H

    
    SO
    
    
    
    ?
    • Fix: Switch to p-Toluenesulfonic acid (TsOH) in Toluene or Methanesulfonic acid (MsOH) at

      
      C. High temperatures promote acid-catalyzed enolization.[1]
      
Q2: Can I use L-Malic Acid to make the (S)-amine?

Technical Reality: Not directly.[1]

  • L-Malic acid ((S)-configuration) yields (S)-3-hydroxytetrahydrofuran.[1][4][5]

  • Converting the hydroxyl group to an amine typically involves activating the alcohol (e.g., Tosylation) followed by nucleophilic attack (e.g., Azide).[1] This is an SN2 reaction , which causes Inversion of Configuration .

  • Outcome: You will produce (R)-Tetrahydrofuran-3-amine .[1][2]

  • Solution: To get the (S)-amine from Malic acid, you must use D-Malic acid (expensive) or perform a double inversion (Mitsunobu with a carboxylate, hydrolyze, then activate/displace again), which is inefficient.[1] Stick to L-Aspartic Acid.

Q3: How do I store the free base without racemization?

Recommendation: Convert it to a salt immediately.

  • The free amine is a liquid and can absorb CO

    
     from the air to form carbamates, which may degrade or racemize over time.[1]
    
  • Protocol: Isolate as the Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salt.[1] These crystalline solids are configurationally stable for years at room temperature.

Q4: What is the best analytical method to determine ee%?

Standard Protocol: Derivatization is often required because the free amine lacks a strong chromophore for UV detection.

  • Derivatization: React with Mosher's Acid Chloride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .[1]

  • HPLC Method:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane:IPA (90:[1]10) with 0.1% Diethylamine.[1]

    • Detection: UV at 254 nm (after derivatization with a benzoyl or naphthyl group).[1]

Comparative Data: Route Selection

ParameterL-Aspartic Acid Route L-Malic Acid Route
Starting Material Cost Low (Commodity Chemical)Low
Stereochemistry Strategy Retention (Chiral center untouched)Inversion (SN2 displacement)
Primary Risk Base-catalyzed epimerization (Ester)Wrong enantiomer outcome ((R)-amine)
Typical Yield 60-70%50-60% (multi-step)
Scalability High (Industrial Standard)Moderate
Racemization Potential Low (if T < 70°C)High (during SN2/SN1 competition)

References

  • Synthesis of (S)-3-aminotetrahydrofuran hydrochloride. Google Patents. CN102391214A.
  • Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents. CN105218490B. (Discusses the Hoffmann degradation route to avoid racemization).
  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride . ResearchGate.[2] (Detailed protocol on Aspartic Acid reduction and cyclization). Available at: [Link]

  • Racemization in Drug Discovery . Cardiff University / ORCA. (Mechanistic insights into amine/amide racemization). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (S)-3-aminotetrahydrofuran dihydrochloride

Welcome to the technical support center for handling and processing (S)-3-aminotetrahydrofuran dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and processing (S)-3-aminotetrahydrofuran dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the necessary information to confidently and effectively remove excess hydrochloric acid (HCl) from your starting material, ensuring the success of your downstream applications.

Introduction: The Challenge of Amine Salts

(S)-3-aminotetrahydrofuran is a valuable chiral building block in pharmaceutical synthesis.[1] It is often supplied as a dihydrochloride salt to improve its stability and handling. However, for many synthetic transformations, the presence of HCl can be detrimental, necessitating its removal to liberate the free amine.[2][3] This guide provides detailed, validated protocols to address this common experimental hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my (S)-3-aminotetrahydrofuran provided as a dihydrochloride salt?

Amine hydrochlorides are often more stable and less prone to degradation than their free base counterparts.[2] The salt form is typically a crystalline solid, which is easier to handle, weigh, and store compared to the free amine, which can be a liquid or a low-melting solid.[1]

Q2: How do I know if I need to remove the HCl?

The necessity of removing HCl depends on your subsequent reaction conditions. Many reactions, such as amide couplings or nucleophilic substitutions, require the amine to be in its free, unprotonated form to act as a nucleophile.[4] If your reaction is sensitive to acidic conditions or requires a basic environment, you will need to neutralize or remove the HCl.[5]

Q3: What are the most common methods for removing excess HCl from an amine salt?

The most prevalent and effective methods include:

  • Liquid-Liquid Extraction: A straightforward and widely used technique involving neutralization with a base and extraction of the free amine into an organic solvent.[6][7]

  • Ion-Exchange Chromatography (IEX): A powerful purification method that separates the free amine from the salt based on charge.[8][9]

  • Azeotropic Distillation (for specific applications): This method can be used to remove HCl by forming an azeotrope with a suitable solvent, although it is less common for this specific application.[10][11]

Q4: Can I use the dihydrochloride salt directly in my reaction by adding an excess of another base?

While possible in some cases, this approach has drawbacks. Adding an excess of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can complicate purification, as you will then need to remove the excess base and its corresponding hydrochloride salt.[12] Directly neutralizing the (S)-3-aminotetrahydrofuran dihydrochloride and isolating the free amine often leads to a cleaner reaction and simpler workup.

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step protocols for the recommended methods of HCl removal, along with troubleshooting tips for common issues.

Method 1: Liquid-Liquid Extraction (Aqueous Workup)

This is the most common and often the simplest method for liberating the free amine. It relies on the principle that the free amine is soluble in organic solvents, while the hydrochloride salt is soluble in water.[13]

G cluster_0 Step 1: Dissolution & Neutralization cluster_1 Step 2: Extraction cluster_2 Step 3: Drying & Isolation dissolve Dissolve (S)-3-aminotetrahydrofuran dihydrochloride in water cool Cool solution in an ice bath dissolve->cool neutralize Slowly add aqueous base (e.g., NaOH) until pH > 10 cool->neutralize add_solvent Add organic solvent (e.g., Dichloromethane, Ethyl Acetate) neutralize->add_solvent extract Shake vigorously in a separatory funnel and allow layers to separate add_solvent->extract separate Collect the organic layer extract->separate repeat_extraction Repeat extraction of the aqueous layer (2-3x) separate->repeat_extraction combine Combine all organic layers repeat_extraction->combine dry Dry over anhydrous Na2SO4 or MgSO4 combine->dry filter Filter to remove drying agent dry->filter evaporate Evaporate solvent under reduced pressure filter->evaporate

Caption: Workflow for HCl removal via liquid-liquid extraction.

  • Dissolution and Neutralization:

    • Dissolve the (S)-3-aminotetrahydrofuran dihydrochloride in deionized water.

    • Cool the solution in an ice bath to manage any heat generated during neutralization.

    • Slowly add a solution of a strong base, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), while monitoring the pH with pH paper or a pH meter. Continue adding the base until the pH of the aqueous solution is greater than 10 to ensure complete deprotonation of the amine.[4]

  • Extraction:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Add an appropriate organic solvent in which the free amine is soluble, such as dichloromethane (DCM), ethyl acetate, or diethyl ether.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to fully separate. The organic layer will contain the free amine.

    • Carefully drain and collect the organic layer.

    • To maximize recovery, repeat the extraction of the aqueous layer with fresh organic solvent two to three more times.[14]

  • Drying and Isolation:

    • Combine all the collected organic extracts.

    • Dry the combined organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the free (S)-3-aminotetrahydrofuran.

Issue Potential Cause Solution
Emulsion formation during extraction Vigorous shaking; presence of surfactants.Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low yield of free amine Incomplete neutralization; insufficient extractions.Ensure the pH of the aqueous layer is >10 before extraction. Perform at least three extractions to maximize recovery.
Product is wet after solvent evaporation Incomplete drying of the organic layer.Ensure a sufficient amount of drying agent was used and that it was in contact with the solution for an adequate amount of time.
Method 2: Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is a highly effective method for purifying amines and removing salt, especially when dealing with water-soluble amines or when a very pure product is required.[8] This technique separates molecules based on their charge.[9]

G cluster_0 Step 1: Column Preparation cluster_1 Step 2: Loading & Washing cluster_2 Step 3: Elution & Isolation pack Pack a column with a strong cation exchange (SCX) resin equilibrate Equilibrate the column with a suitable solvent (e.g., Methanol) pack->equilibrate dissolve Dissolve the dihydrochloride salt in the equilibration solvent equilibrate->dissolve load Load the sample onto the column dissolve->load wash Wash the column with the same solvent to remove non-basic impurities load->wash elute Elute the free amine with a basic solution (e.g., 1-2M NH3 in Methanol) wash->elute collect Collect the fractions containing the product elute->collect evaporate Evaporate the solvent from the collected fractions to obtain the pure free amine collect->evaporate

Caption: Workflow for HCl removal via ion-exchange chromatography.

  • Column Preparation:

    • Select a strong cation exchange (SCX) resin. These resins typically have sulfonic acid functional groups.[9]

    • Prepare a slurry of the resin in a suitable solvent, such as methanol, and pack it into a chromatography column.

    • Equilibrate the packed column by washing it with several column volumes of the solvent until the eluent is neutral.

  • Loading and Washing:

    • Dissolve the (S)-3-aminotetrahydrofuran dihydrochloride in a minimal amount of the equilibration solvent (e.g., methanol).

    • Carefully load the sample solution onto the top of the column. The protonated amine will bind to the negatively charged resin.

    • Wash the column with the equilibration solvent to remove any non-basic impurities and the chloride counter-ions.

  • Elution and Isolation:

    • To release the bound amine from the resin, elute the column with a basic solution. A common eluent is a solution of ammonia in methanol (e.g., 1-2 M NH₃ in MeOH).[14]

    • The ammonia will deprotonate the bound amine, releasing it from the resin.

    • Collect the fractions as they elute from the column. Monitor the fractions for the presence of your product using a suitable analytical technique (e.g., thin-layer chromatography).

    • Combine the fractions containing the pure product.

    • Evaporate the solvent (and excess ammonia) under reduced pressure to obtain the pure, free (S)-3-aminotetrahydrofuran.

Issue Potential Cause Solution
Product does not bind to the column Incorrect resin type; improper equilibration.Ensure you are using a cation exchange resin. Verify that the column was properly equilibrated to a neutral pH before loading.
Poor recovery of the product Incomplete elution.Increase the concentration of the basic eluent or increase the volume of eluent used. Ensure sufficient contact time between the basic eluent and the resin.
Product co-elutes with impurities Inadequate washing.Increase the volume of the wash solvent to ensure all non-basic impurities are removed before elution of the desired product.

Comparative Summary of Methods

Method Advantages Disadvantages Best For
Liquid-Liquid Extraction Fast, simple, and uses common lab equipment.[6]Can be problematic with water-soluble amines; may form emulsions.Quick, routine-scale liberation of the free amine where high purity is not the primary concern.
Ion-Exchange Chromatography High purity of the final product; effective for water-soluble amines.[8]More time-consuming and requires specialized resins and equipment.Applications requiring very pure free amine; situations where liquid-liquid extraction is ineffective.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle strong bases like NaOH and KOH with care, as they are corrosive.

  • Be aware of the flammability of organic solvents and take appropriate precautions.

  • Consult the Safety Data Sheet (SDS) for (S)-3-aminotetrahydrofuran and all other chemicals used.

References

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link][5]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran. Retrieved from [Link]

  • LCGC International. (2021, March 11). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. Retrieved from [Link][8]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link][14]

  • Quora. (2018, March 4). What is the reaction between hydrochloric and amine? Retrieved from [Link][2]

  • YouTube. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! Retrieved from [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Retrieved from [Link]

  • Periodica Polytechnica. (2015, September 16). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Retrieved from [Link]

  • Ecolab. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Reddit. (2011, October 15). Synthetic chemists: getting rid of HCl? Retrieved from [Link][12]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 111769-26-7| Chemical Name : (R)-3-Aminotetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • Journal of Korean Institute of Resources Recycling. (n.d.). Solvent Extraction of Hydrochloric Acid Using Commercial Extractants and Synthesized Ionic Liquids. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • ResearchGate. (2015, July 10). How can I separate HCl from amine hydrogenchloride solution by electrolysis? Retrieved from [Link][6]

  • Google Patents. (n.d.). US3536593A - Process for separating hydrocarbons from amines by conversion to amine salts and azeotrope distillation. Retrieved from [10]

  • Pharmaffiliates. (n.d.). CAS No : 88675-24-5 | Product Name : 3-Aminotetrahydrofuran (BSC). Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link][13]

  • LookChem. (n.d.). Cas 111769-26-7,(R)-3-AMINOTETRAHYDROFURAN. Retrieved from [Link]

  • SGL Carbon. (n.d.). HCl recovery using azeotrope shifters. Retrieved from [Link][11]

  • Google Patents. (n.d.). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • ResearchGate. (2018, December 4). How should I remove excess HCl from sample hydrolysate before HPLC? Retrieved from [Link]

  • ResearchGate. (2015, November 3). How do I remove HCl acid from a reaction medium containing a polar compound as a product? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (S)-3-Aminotetrahydrofuran Derivatives

Welcome to the Technical Support Center. As application scientists, we know that (S)-3-aminotetrahydrofuran is a critical chiral building block used extensively in the synthesis of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that (S)-3-aminotetrahydrofuran is a critical chiral building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), including HBV capsid assembly inhibitors and HIV protease inhibitors[1],[2].

While chromatographic resolution is possible at an analytical scale, classical resolution via diastereomeric crystallization remains the most scalable and cost-effective approach[1]. Below is our comprehensive troubleshooting guide, data reference, and standard operating procedure for mastering this workflow.

Troubleshooting & FAQs

Q1: During chiral resolution, my enantiomeric excess (ee) is stalling at ~80%. How can I achieve >99% ee?

Causality & Solution: Stalled ee usually indicates that the system has reached a eutectic point, or that rapid supersaturation is causing the kinetic co-crystallization of the undesired (R)-diastereomer.

  • The Fix (Thermodynamic Control): Diastereomeric resolution relies strictly on the solubility difference between the (S)-amine and (R)-amine salts. If you cool the mixture too quickly, kinetic trapping occurs. Implement a controlled cooling ramp (e.g., 0.1 °C/min) and introduce seeding with >99% ee crystals precisely at the metastable zone limit. If the ee remains low, perform a single reslurrying step in a methanol/water mixture to thermodynamically wash out the kinetic impurities.

Q2: Why is my (S)-3-aminotetrahydrofuran salt "oiling out" (liquid-liquid phase separation) instead of crystallizing?

Causality & Solution: Oiling out happens when the crystallization temperature is above the melting point of the solute in that specific solvent system, or when the solvent is too "poor," causing the solute to separate as a dense liquid phase before it can nucleate.

  • The Fix: Adjust your solvent composition. For tartrate or ditoluoyltartrate salts, increasing the proportion of the good solvent (e.g., methanol) relative to the anti-solvent (e.g., water or MTBE) will shift the phase boundary. Lower the initial concentration and seed the solution before it reaches the cloud point to force solid-state nucleation.

Q3: Why is the final isolation almost always performed as a tosylate salt rather than the free base?

Causality & Solution: The free base of (S)-3-aminotetrahydrofuran is a low-molecular-weight, highly water-soluble liquid that is volatile, difficult to handle at scale, and prone to oxidative degradation.

  • The Fix: Converting the resolved free base into a tosylate salt (using p-toluenesulfonic acid) yields a highly stable, easily filterable crystalline solid[3]. This salt formation acts as a powerful secondary purification step, often boosting the final ee to >99.5% and providing a bench-stable intermediate ready for downstream API coupling[1].

Resolving Agent Selection Data

Selecting the right resolving agent is critical for establishing a self-validating crystallization system. Below is a summary of standard agents used for 3-aminotetrahydrofuran resolution[1],[3].

Resolving Agent / Salt FormerTypical Solvent SystemTypical ee% (Single Pass)Yield (%)Characteristics / Notes
Di-p-toluoyl-D-tartaric acid Methanol / Water85 - 92%35 - 40%Excellent for primary resolution; forms robust, easily filterable crystals[1].
L-Tartaric acid Ethanol / Water75 - 85%40 - 45%Cost-effective at scale, but frequently requires multiple recrystallizations[3].
(1S)-(+)-10-Camphorsulfonic acid Acetone / Methanol80 - 88%30 - 38%Strong alternative if tartrate derivatives persistently oil out[1].
p-Toluenesulfonic acid (Tosylate) Ethyl Acetate / MTBE>99.5% (Upgrading)>90%Used for final isolation of the free base; highly stable and highly crystalline[3].

Standard Operating Procedure: Resolution and Tosylate Isolation

This self-validating protocol ensures both high yield and high enantiomeric purity by strictly controlling the thermodynamic environment.

Phase 1: Diastereomeric Salt Formation

  • Charge Reactor: Add racemic 3-aminotetrahydrofuran (1.0 eq) and Di-p-toluoyl-D-tartaric acid (D-DTTA) (0.5 to 1.0 eq) to the reaction vessel[1].

  • Dissolution: Add a solvent mixture of Methanol/Water (typically 9:1 v/v). Heat the mixture to reflux (approx. 65–70 °C) with moderate agitation until a clear solution is achieved.

    • Causality: Complete dissolution erases the thermal history of the solids, preventing premature kinetic nucleation which would otherwise lead to poor enantiomeric enrichment.

Phase 2: Controlled Crystallization 3. Cooling Ramp: Cool the reactor at a controlled rate of 0.1–0.2 °C/min until the temperature reaches the metastable zone limit (typically 40–45 °C). 4. Seeding: Introduce 1–2 wt% of enantiopure (S)-3-aminotetrahydrofuran D-DTTA salt crystals.

  • Causality: Seeding bypasses the primary nucleation energy barrier, ensuring that crystallization is thermodynamically driven toward the desired (S)-diastereomer rather than oiling out.

  • Aging: Continue cooling to 5 °C and age the slurry for 2–4 hours to maximize yield. Filter and wash the cake with cold Methanol.

Phase 3: Freebasing and Tosylate Formation 6. Freebasing: Suspend the wet cake in Dichloromethane (DCM) and add 1M aqueous NaOH until the aqueous phase pH is > 10. Extract the aqueous layer twice with DCM.

  • Causality: The strong base disrupts the diastereomeric salt network, liberating the water-soluble free amine into the organic phase.

  • Tosylation: To the combined DCM extracts, add p-toluenesulfonic acid monohydrate (1.0 eq relative to the amine). Perform a solvent swap via distillation from DCM to Ethyl Acetate (EtOAc)[3].

  • Final Isolation: Cool the EtOAc solution to 0–5 °C. Filter the resulting white crystalline solid.

    • Causality: The tosylate salt traps the volatile free base into a highly stable form, providing a secondary purification step that routinely upgrades the ee to >99.5%[1].

Workflow Visualization

Workflow Racemate Racemic 3-Aminotetrahydrofuran SaltMix Diastereomeric Salt Mixture (in Methanol/Water) Racemate->SaltMix ResolvingAgent Chiral Resolving Agent (e.g., D-DTTA) ResolvingAgent->SaltMix Crystallization Cooling Crystallization & Seeding SaltMix->Crystallization SSalt Target (S)-Amine Salt (Crystalline Solid) Crystallization->SSalt Filtration RSalt Undesired (R)-Amine Salt (Mother Liquor) Crystallization->RSalt Filtrate Freebasing Freebasing (NaOH) & Extraction SSalt->Freebasing Tosylation Tosylate Salt Formation (p-TsOH in EtOAc) Freebasing->Tosylation FinalProduct Pure (S)-3-Aminotetrahydrofuran Tosylate Tosylation->FinalProduct

Workflow for chiral resolution and tosylate salt isolation of (S)-3-aminotetrahydrofuran.

References

  • Title: WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b Source: Google Patents URL
  • Source: Tetrahedron: Asymmetry (via ResearchGate)
  • Title: WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b (Duplicate reference for tosylate salt context)

Sources

Optimization

Technical Support Center: (S)-Tetrahydrofuran-3-amine Dihydrochloride

Topic: Stability & Storage Troubleshooting Guide Core Directive & Scientific Context Compound Overview: (S)-Tetrahydrofuran-3-amine dihydrochloride (often abbreviated as (S)-3-ATF[1][2]·2HCl) is a critical chiral buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Storage Troubleshooting Guide

Core Directive & Scientific Context

Compound Overview: (S)-Tetrahydrofuran-3-amine dihydrochloride (often abbreviated as (S)-3-ATF[1][2]·2HCl) is a critical chiral building block.[1] While the monohydrochloride is more common, the dihydrochloride form is commercially available and presents unique stability challenges.

The Stability Paradox: Unlike its free base counterpart—which is a volatile, flammable liquid prone to rapid oxidation and peroxide formation—the hydrochloride salt is kinetically stable.[1] However, the introduction of HCl introduces a new failure mode: aggressive hygroscopicity .[1] The "dihydrochloride" stoichiometry implies a high content of mineral acid, making this material a "water magnet."

Primary Degradation Mechanism:


[1]

Storage & Handling Fundamentals (FAQ)

Q1: I just received a shipment. What is the immediate "Golden Rule" for storage?

A: Isolate from moisture immediately. Upon receipt, the bottle should not be opened until it has equilibrated to room temperature to prevent condensation.[1]

  • Long-Term Storage: -20°C is preferred to slow oxidative processes, but 2-8°C is acceptable if the container is tightly sealed.[1][2]

  • Atmosphere: Store under Argon or Nitrogen.[1] The THF ether linkage is theoretically susceptible to peroxide formation, although this is significantly suppressed in the salt form compared to the free base.

Q2: Why does the "dihydrochloride" form feel different from other amine salts?

A: The presence of excess HCl (dihydrochloride stoichiometry for a monoamine) creates a highly acidic local environment.[1] This excess acid increases the lattice energy but also drastically increases the hygroscopic potential .[1]

  • Warning: If exposed to humid air, this compound can absorb enough water to dissolve itself (deliquesce) within minutes, turning from a white powder into a sticky, acidic gum.[1]

Q3: Can I store this in a standard polyethylene (PE) bottle?

A: Not recommended for long-term storage. Standard PE is permeable to moisture over time.[1][2]

  • Best Practice: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or heat-shrink bands over the cap, then place the vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel).[1]

Troubleshooting Degradation (Interactive Guide)

Scenario A: "The powder has clumped together or looks wet."[1]

Diagnosis: Moisture Intrusion (Deliquescence).[1] This is the most common failure mode. The salt has absorbed atmospheric water.

Impact on Experiments:

  • Stoichiometry Errors: Weighing 100 mg of wet solid means you are adding less amine than calculated.[1] This leads to incomplete conversion in coupling reactions.[1]

  • Acidity Spike: The absorbed water becomes highly acidic (due to the HCl), potentially degrading acid-sensitive protecting groups (e.g., Boc, TBS) on your coupling partners.[1]

Recovery Protocol:

  • Mild Clumping: Place the open vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or KOH pellets for 24 hours.
    
  • Liquefaction: If the material has turned to oil/liquid, it is likely unrecoverable for sensitive GMP applications.[1] For R&D, you may attempt to dissolve in dry methanol and re-precipitate with dry diethyl ether, but recrystallization is difficult due to high solubility.[1]

Scenario B: "The material has turned yellow or brown."[1]

Diagnosis: Oxidation / N-Oxide Formation.[1][2] While the salt protects the nitrogen lone pair, trace free amine (in equilibrium) or impurities can oxidize over time, especially if the THF ring undergoes radical autoxidation.

Impact:

  • Colored impurities often act as radical scavengers, killing palladium catalysts in cross-coupling reactions (Buchwald-Hartwig).[1]

Action: Discard. Oxidative degradation products are difficult to remove from this specific polar salt without significant loss.[1]

Analytical Validation & Decision Logic

Before committing this material to a high-value synthesis, validate its quality.

Workflow: The "Go/No-Go" Decision Tree

QualityCheck Start Inspect (S)-3-ATF·2HCl Visual Visual Check: Flowing Powder? Start->Visual Color Color Check: White/Off-White? Visual->Color Yes Discard DISCARD / RE-PURIFY Visual->Discard No (Liquid/Paste) KF Karl Fischer (KF) Titration Color->KF Yes Color->Discard No (Yellow/Brown) NMR qNMR (D2O or DMSO-d6) Check Purity KF->NMR Water < 1% KF->Discard Water > 5% Adjust CALCULATE CORRECTION FACTOR KF->Adjust Water 1-5% NMR->Discard Impurity peaks found Use PROCEED TO SYNTHESIS NMR->Use Purity > 95% Adjust->Use Adjust MW in calc

Caption: Decision logic for assessing material quality. "Flowing Powder" is the primary gatekeeper for stability.[1]

Protocol: Quick Purity Check (H-NMR)
  • Solvent:

    
     (Deuterium Oxide) is preferred as it suppresses the exchangeable protons (
    
    
    
    ), allowing clear visualization of the scaffold.[1]
  • Key Signals:

    • Look for the multiplets of the THF ring protons between 3.5–4.2 ppm.

    • Red Flag: New signals near 5-6 ppm suggest ring opening or oxidation.[1][2]

    • Red Flag: A large water peak (4.79 ppm in

      
      ) confirms hygroscopic failure.[1]
      

Quantitative Data Summary

ParameterSpecification (Ideal)Warning LimitCritical Failure
Appearance White crystalline powderOff-white / Soft clumpsYellow paste / Liquid
Water Content (KF)



Purity (HPLC/NMR)



Storage Temp 2°C to 8°C (Desiccated)Room Temp (Sealed)

(Unsealed)

References

  • Sigma-Aldrich. (S)-Tetrahydrofuran-3-amine hydrochloride Safety Data Sheet (SDS). Retrieved from (Note: Link directs to general product page for verification of physical forms).[1][2]

  • ChemicalBook. (S)-Tetrahydrofuran-3-amine hydrochloride Properties and Stability. Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. (R)-3-Aminotetrahydrofuran Compound Summary (Enantiomer Analog).[1][2] Retrieved from .[1]

  • Babu, N. J., & Nangia, A. (2011).[1] Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals.[1] (Context on hygroscopicity of hydrochloride salts). Retrieved from .[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (S)-3-Aminotetrahydrofuran Acylation Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical challenges encountered when acylating (S)-3-aminotetrahydrofuran (also known as (S)-t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical challenges encountered when acylating (S)-3-aminotetrahydrofuran (also known as (S)-tetrahydrofuran-3-amine). While this chiral primary amine is a highly valuable building block in drug development (frequently utilized in kinase inhibitors and SGLT2 inhibitors), its acylation is prone to specific side reactions if reaction kinetics and intermediate stabilities are not strictly managed.

This guide bypasses generic advice to focus on the direct causality of reaction failures, providing you with self-validating protocols to ensure high yield and chiral integrity.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing a +98 Da mass adduct instead of my desired amide product?

The Issue: You are experiencing guanidinylation , a common but entirely preventable side reaction when using uronium/aminium-based coupling reagents like HATU or HBTU. The Causality: Uronium salts are highly electrophilic. If (S)-3-aminotetrahydrofuran is introduced into the reaction mixture before the carboxylic acid has completely formed the active ester, the primary amine will act as a nucleophile and directly attack the coupling reagent. This forms a stable tetramethylguanidinium adduct, which irreversibly consumes your amine and terminates the reaction[1]. The Solution:

  • Pre-activation is mandatory. Always pre-activate the carboxylic acid with the coupling reagent and base for 2–5 minutes prior to adding the amine[1].

  • Alternatively, switch to a phosphonium-based coupling reagent (e.g., PyBOP). Phosphonium salts react with carboxylates but do not react with the free amino group of the amine component, completely eliminating guanidinylation risk even if mixed simultaneously[2].

Guanidinylation Acid Carboxylic Acid PreAct Pre-activation (DIPEA, 2-5 min) Acid->PreAct HATU HATU (Uronium Salt) HATU->PreAct Guanidine Guanidinylation Adduct (+98 Da Byproduct) HATU->Guanidine Direct Attack Amine (S)-3-Aminotetrahydrofuran Amine->HATU Premature Addition ActiveEster OAt-Active Ester (Stable Intermediate) PreAct->ActiveEster Correct Sequence Amide Desired Amide Bond ActiveEster->Amide + Amine

Mechanistic pathway illustrating desired amide formation vs. guanidinylation side reactions.

Q2: How do I prevent over-acylation (di-acylation/imide formation) of the primary amine?

The Issue: Your LC-MS shows a mass corresponding to the addition of two acyl groups to a single (S)-3-aminotetrahydrofuran molecule. The Causality: Under standard conditions, primary amines are acylated by nucleophilic acyl substitution to yield an amide. Overacylation of the nitrogen typically does not occur because the resulting amide product is much less nucleophilic and less reactive than the starting amine[3]. However, if you are using highly reactive acyl chlorides or running the reaction under forcing conditions with a strong base (e.g., NaH, excess DMAP), the weakly acidic amide proton (pKa ~15-17) can be deprotonated. The resulting amide anion will rapidly attack a second equivalent of the acylating agent. The Solution:

  • Strictly limit the stoichiometry of your acylating agent to 1.00 – 1.05 equivalents .

  • Use mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), which are not strong enough to deprotonate the formed amide.

Q3: My (S)-3-aminotetrahydrofuran retains its chirality, but the carboxylic acid partner is epimerizing. How do I maintain total chiral integrity?

The Issue: Formation of diastereomers during the coupling of an alpha-chiral carboxylic acid with (S)-3-aminotetrahydrofuran. The Causality: A common problem in amide synthesis is the racemization of the carboxylic acid component, usually occurring through 5(4H)-oxazolone (azlactone) formation[4]. Base-catalyzed proton abstraction at the alpha-carbon of the highly reactive O-acylisourea intermediate leads to an enolized oxazolone, which scrambles the stereocenter[4]. Electron-withdrawing groups bound to the alpha-amino moiety increase this tendency to racemize considerably[5]. The Solution:

  • Utilize additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). These additives rapidly intercept the O-acylisourea to form an active ester. This active ester is less basic and highly discriminating; it undergoes aminolysis rapidly while suppressing the oxazolone racemization pathway[4].

  • Maintain the reaction temperature at 0 °C during the activation phase.

Quantitative Reagent Selection Matrix

To minimize side reactions, reagent selection must be matched to the steric and electronic demands of your specific substrates.

Coupling Reagent ClassExampleReactivityEpimerization RiskGuanidinylation RiskRecommended Application
Carbodiimides + Additive EDC / HOBtModerateLow (due to HOBt)NoneStandard solution-phase couplings; highly cost-effective.
Aminium/Uronium Salts HATUVery HighLow (due to HOAt)High (if no pre-activation)Sterically hindered acids; requires strict pre-activation.
Phosphonium Salts PyBOPHighLowNoneWorkflows where amine pre-mixing is unavoidable[2].
Acyl Chlorides R-COClExtremely HighHighNoneSimple, non-chiral aliphatic acids; requires strict stoichiometry.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop. By incorporating an in-process analytical check (the TNBS test), the protocol ensures that you do not proceed to workup until the primary amine is definitively consumed, preventing yield loss and complex purifications.

Optimized HATU-Mediated Acylation Workflow

Reagents Required:

  • Carboxylic Acid (1.0 eq)

  • (S)-3-Aminotetrahydrofuran (1.1 eq)

  • HATU (1.05 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Ensure the flask is under an inert atmosphere (N2 or Argon).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C using an ice bath. Scientific Rationale: Cooling mitigates the kinetic energy required for oxazolone formation, protecting the acid's chiral center.

  • Pre-Activation (Critical Step): Add HATU (1.05 eq) in one portion. Stir the mixture at 0 °C for exactly 5 minutes. Scientific Rationale: This allows the complete conversion of the acid to the HOAt-active ester, entirely eliminating the risk of guanidinylation[1].

  • Amine Addition: Dropwise, add (S)-3-aminotetrahydrofuran (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature over 1–2 hours.

  • In-Process Validation (TNBS Test): Remove a 5 µL aliquot of the reaction mixture and apply it to a test plate. Add a drop of 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution.

    • Self-Validation Logic: The TNBS test detects unreacted primary amines[6]. If the spot turns orange/red , unreacted (S)-3-aminotetrahydrofuran remains; continue stirring. If the spot remains colorless/yellow , the amine is fully consumed, and you may confidently proceed to workup.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), brine, and dry over Na2SO4.

Protocol S1 1. Dissolution Acid + DMF (0.1 M) S2 2. Base Addition Add 2.5 eq DIPEA (0 °C) S1->S2 S3 3. Activation Add 1.05 eq HATU (Stir 5 min) S2->S3 S4 4. Amine Addition Add 1.1 eq (S)-3-Aminotetrahydrofuran S3->S4 S5 5. Validation TNBS Test (Check for free amine) S4->S5

Self-validating workflow for the acylation of (S)-3-aminotetrahydrofuran.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at:[Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of (S)-Tetrahydrofuran-3-amine Hydrochloride

Executive Summary This guide provides an in-depth technical analysis of the 1H NMR profile of (S)-Tetrahydrofuran-3-amine hydrochloride (CAS: 204512-95-8). As a chiral building block in the synthesis of 11 -HSD1 inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR profile of (S)-Tetrahydrofuran-3-amine hydrochloride (CAS: 204512-95-8). As a chiral building block in the synthesis of 11


-HSD1 inhibitors and other pharmaceutical targets, the precise characterization of this compound is critical.

Technical Note on Stoichiometry: The user query specifies "dihydrochloride." However, the tetrahydrofuran-3-amine scaffold contains only one basic nitrogen center (primary amine, pKa ~9-10). The ether oxygen is weakly basic and does not protonate to form a stable salt under standard isolation conditions. Therefore, this guide focuses on the chemically stable Monohydrochloride salt as the standard commercial and laboratory reference.

Comparison Scope:

  • Product vs. Free Base: Analysis of chemical shift perturbations (

    
    ) driven by protonation and stability profiles.
    
  • Product vs. Racemate: "Performance" in this context refers to the resolution of enantiomeric excess (% ee) using Chiral Solvating Agents (CSAs).

Structural Assignment & 1H NMR Profile

The 1H NMR spectrum of the hydrochloride salt is distinct from the free base due to the deshielding effect of the ammonium group (


) on the 

-methine and

-methylene protons.
Chemical Structure & Atom Mapping

G Figure 1: Atom mapping of (S)-Tetrahydrofuran-3-amine HCl. Note the chiral center at C3. O1 O (Pos 1) C2 C2 (CH2) O1->C2 C3 C3 (CH-N) C2->C3 C4 C4 (CH2) C3->C4 N NH3+ (Salt) C3->N (S)-Config C5 C5 (CH2) C4->C5 C5->O1

Chemical Shift Data (DMSO-d6 vs. CDCl3)

The following table synthesizes experimental data for the HCl salt. Note the clustering of ring protons due to the ring puckering dynamics.

Proton AssignmentType

(ppm) in DMSO-d6

(ppm) in CDCl3 [1]
MultiplicityCoupling (

)

Ammonium8.20 - 8.50 Not visible / BroadBroad Singlet-
H2, H5, H3

-Ether /

-Amine
3.80 - 4.15 3.80 - 4.11 Multiplet (Cluster)Complex
H4a

-Methylene
2.15 - 2.30 2.37 - 2.50 Multiplet-
H4b

-Methylene
1.90 - 2.10 2.01 - 2.09 Multiplet-

Key Diagnostic Feature: In the HCl salt, the signals for H2, H3, and H5 often overlap into a broad multiplet region (3.8–4.1 ppm) integrating to 5 protons. In the free base, H3 typically resolves upfield (~3.5 ppm).

Comparative Analysis: Performance & Alternatives

Comparison A: HCl Salt vs. Free Base

Context: Drug development workflows often require choosing between isolating the free base or the salt.

Feature(S)-Tetrahydrofuran-3-amine HCl (S)-Tetrahydrofuran-3-amine Free Base
Physical State Crystalline Solid (MP: 165-170 °C) [1]Liquid / Oil
Stability High (Non-volatile, oxidation resistant)Low (Volatile, absorbs CO2 to form carbamates)
NMR Handling Requires polar solvent (DMSO-d6, D2O)Soluble in CDCl3
Spectral Signature

peak visible (DMSO); H3 deshielded.

peak variable (~1.5 ppm); H3 shielded.

Recommendation: The HCl salt is the superior "product" for storage and quantitative analysis due to its stoichiometric precision. The free base should be generated in situ if required for coupling reactions.

Comparison B: Chiral Purity Assessment (The "Performance" Metric)

Distinguishing the (S)-enantiomer from the (R)-enantiomer or Racemate is impossible in standard NMR. "Performance" here is defined as the ability to resolve enantiomers using a Chiral Solvating Agent (CSA) .

Methodology: Using (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid (MTPA), diastereomeric complexes form in solution.

  • Racemate Performance: The H3 methine proton splits into two distinct signals (one for S-complex, one for R-complex) separated by

    
     ppm.
    
  • Product ((S)-HCl) Performance: Only a single set of resonances is observed.

ChiralAnalysis Figure 2: Workflow for Chiral Purity Determination via NMR Sample Sample: (S)-Amine HCl Prep Free Base Liberation (Na2CO3 wash) Sample->Prep Step 1 Mix Add CSA ((R)-Binol derivative or Mosher Acid) Prep->Mix Step 2 NMR Acquire 1H NMR (CDCl3 or C6D6) Mix->NMR Step 3 Result_Pure Result A: Single Peaks Conclusion: >98% ee (Pure S) NMR->Result_Pure Single Set Result_Rac Result B: Split Peaks Conclusion: Racemic / Impure NMR->Result_Rac Double Set

Experimental Protocols

Protocol A: Standard Identity Verification (Salt)

Objective: Confirm chemical structure and salt stoichiometry.

  • Solvent Selection: Use DMSO-d6 (99.9% D). CDCl3 is often insufficient for full solubility of the salt.

  • Sample Prep: Dissolve 10-15 mg of the dihydrochloride (or hydrochloride) sample in 0.6 mL DMSO-d6.

  • Acquisition:

    • Relaxation Delay (D1):

      
       seconds (to ensure integration accuracy of the broad NH3+ peak).
      
    • Scans: 16-32.

  • Validation Criteria:

    • Integration of the 3.8-4.1 ppm cluster must equal 5H relative to the 2H multiplets at 2.0-2.5 ppm.

    • Presence of broad ammonium singlet at >8.0 ppm.

Protocol B: Enantiomeric Excess Determination (CSA Method)

Objective: Verify (S)-enantiomer purity against the racemate alternative.

  • Liberation: Suspend 20 mg of salt in CH2Cl2, wash with sat. NaHCO3, dry organic layer (Na2SO4), and evaporate carefully (amine is volatile).

  • Complexation: Dissolve the residue in 0.6 mL CDCl3 . Add 1.5 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .

  • Analysis: Focus on the H3 methine signal (~3.5 - 4.0 ppm).

    • Pass: Single multiplet.

    • Fail: Two overlapping multiplets or split signals.

References

  • ChemicalBook. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8. Retrieved from

  • Sigma-Aldrich. (S)-Tetrahydrofuran-3-amine hydrochloride | 204512-95-8. Retrieved from

  • PubChem. (S)-3-Aminotetrahydrofuran | C4H9NO.[1][2] Retrieved from [2]

  • Royal Society of Chemistry. 1H NMR data for Tetrahydrofuran-3-amine derivatives. Retrieved from

  • University of Bath. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from

Sources

Comparative

Technical Comparison Guide: Analytical Differentiation of (S)-3-Aminotetrahydrofuran vs. (R)-Isomer

Executive Summary 3-Aminotetrahydrofuran (3-ATHF) is a critical chiral building block in the synthesis of kinase inhibitors, antiretrovirals, and other bioactive scaffolds. The enantiomers—(S)-3-ATHF and (R)-3-ATHF—often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminotetrahydrofuran (3-ATHF) is a critical chiral building block in the synthesis of kinase inhibitors, antiretrovirals, and other bioactive scaffolds. The enantiomers—(S)-3-ATHF and (R)-3-ATHF—often exhibit distinct pharmacodynamic and pharmacokinetic profiles. For instance, the (S)-enantiomer is a key intermediate for specific HIV protease inhibitors, while the (R)-isomer may be inactive or off-target.

This guide provides an objective, technical comparison of three analytical methods to differentiate and quantify these isomers: Chiral HPLC (Direct) , NMR Derivatization , and Optical Rotation .

Key Finding: While Optical Rotation provides a rapid qualitative check, Chiral HPLC using Crown Ether phases (Crownpak) offers the highest precision for enantiomeric excess (ee) determination of the underivatized amine.

Comparative Analysis of Analytical Methods

The following table summarizes the performance metrics of the primary differentiation strategies.

FeatureMethod A: Chiral HPLC (Direct)Method B: NMR DerivatizationMethod C: Optical Rotation
Principle Host-guest complexation (Crown Ether)Diastereomer formation (Mosher's)Interaction with polarized light
Analyte Form Free amine or HCl salt (Underivatized)Derivatized AmidePurified solid/solution
Precision (ee) > 99.9%~98% (Integration dependent)Low (Purity dependent)
Throughput High (15-20 min/run)Low (Reaction + Workup + Scan)High (< 5 min)
Sample Req. < 1 mg5–10 mg10–50 mg (for reliable signal)
Cost/Run Low (after column purchase)Medium (Deuterated solvents/Reagents)Negligible
Primary Use QC Release / Process Monitoring Absolute Configuration Assignment Identity Confirmation

Method A: Direct Chiral HPLC (The Gold Standard)

Direct analysis of primary amines like 3-ATHF is historically challenging on polysaccharide columns (e.g., Chiralpak AD/OD) due to peak tailing caused by the free amino group. While derivatization (e.g., benzoylation) allows use of these columns, modern Crown Ether stationary phases allow for the direct resolution of the protonated amine.

Recommended Column: Crownpak CR(+) / CR(-)

The Daicel Crownpak CR(+) utilizes a chiral crown ether (18-crown-6 derivative) that forms a host-guest complex with the ammonium ion (


) of the analyte.[1]
  • Mechanism: The ammonium group of 3-ATHF docks inside the crown ether ring. The chiral substituents on the crown ether create a steric barrier that discriminates between the (S) and (R) spatial arrangements of the tetrahydrofuran ring.

Experimental Protocol (Crownpak CR(+))

Reagents:

  • Perchloric Acid (

    
    ), 70%
    
  • Methanol (HPLC Grade)

  • Water (Milli-Q)

Chromatographic Conditions:

  • Column: Crownpak CR(+) (4.0 x 150 mm, 5 µm).

  • Mobile Phase: pH 1.5 Perchloric Acid (aq) / Methanol (90:10 v/v).

    • Note: Low pH is strictly required to ensure the amine is fully protonated (

      
       form).
      
  • Flow Rate: 0.4 mL/min (Crown ether phases often require lower flow rates to manage backpressure and equilibration).

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution by stabilizing the complex).

  • Detection: UV at 200 nm (or Refractive Index if UV signal is weak due to lack of chromophore).

    • Alternative: If UV sensitivity is an issue, pre-column derivatization with benzoyl chloride allows detection at 254 nm on a Chiralpak AD-H column (Hexane/IPA 90:10).

Elution Order (Crownpak CR(+)):

  • Typically, the (R)-enantiomer elutes before the (S)-enantiomer for alpha-chiral amines on CR(+), but this must be experimentally verified with a known standard due to the specific topology of the furan ring.

Method B: NMR Derivatization (Structural Validation)

When a chiral column is unavailable, or absolute configuration must be proven de novo, derivatization with a Chiral Derivatizing Agent (CDA) is the method of choice.

Reagent: Mosher's Acid Chloride (MTPA-Cl)

Reaction of the racemic amine with enantiopure (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) yields two diastereomeric amides. These diastereomers exhibit distinct chemical shifts in

and

NMR.
Experimental Protocol

Step 1: Derivatization

  • Dissolve 10 mg of 3-aminotetrahydrofuran (free base or neutralized salt) in 0.6 mL

    
     in an NMR tube (or small vial).
    
  • Add 2.0 equivalents of anhydrous pyridine.

  • Add 1.2 equivalents of (R)-(-)-MTPA-Cl.

  • Shake and let stand for 15 minutes. (Reaction is usually instantaneous).

Step 2: Analysis

  • 
     NMR:  This is preferred due to the singlet nature of the 
    
    
    
    group.
    • (S,R)-Diastereomer will show a

      
       peak at chemical shift 
      
      
      
      .
    • (R,R)-Diastereomer will show a

      
       peak at chemical shift 
      
      
      
      .
    • Typically separated by 0.05 – 0.20 ppm.

  • Calculation:

    
    
    
Workflow Visualization

MosherWorkflow Racemate Racemic 3-ATHF (R + S) Reaction Amide Bond Formation (Pyridine/CDCl3) Racemate->Reaction Reagent (R)-MTPA-Cl (Chiral Reagent) Reagent->Reaction Diastereomers Diastereomers: (S,R)-Amide & (R,R)-Amide Reaction->Diastereomers NMR 19F NMR Analysis Distinct CF3 Shifts Diastereomers->NMR Result Calculate % ee Determine Configuration NMR->Result Integration

Caption: Workflow for enantiomeric excess determination via Mosher's amide derivatization.

Method C: Optical Rotation (Identity Confirmation)

Polarimetry is useful for confirming the identity of a bulk lot (e.g., "Is this drum R or S?") but is insufficient for determining high enantiomeric purity (e.g., distinguishing 98% from 99.5% ee).

Reference Data

For (S)-3-Aminotetrahydrofuran Hydrochloride :

  • Specific Rotation

    
    : -10.2°  (c = 1.0, Methanol)
    
  • Sign: Levorotatory (-)

Note: The free base may have a different sign or magnitude. Always compare the salt form to salt references.

Protocol
  • Prepare a solution of the sample in Methanol at exactly 1.0 g/100 mL (c=1).

  • Zero the polarimeter with pure Methanol.

  • Measure rotation at 589 nm (Sodium D line) at 25°C or 27°C.

  • Calculate specific rotation:

    
    
    
    • 
      : Observed rotation
      
    • 
      : Path length in dm (usually 1)
      
    • 
      : Concentration in g/mL
      

Analytical Decision Tree

Use the following logic to select the appropriate method for your stage of development.

DecisionTree Start Start: 3-ATHF Sample Q1 Is the sample chemically pure? Start->Q1 Purify Purify (Flash/Cryst.) Q1->Purify No Q2 Is a Chiral Column (Crownpak) available? Q1->Q2 Yes Purify->Q1 MethodA Method A: Direct HPLC (Crownpak CR+) Q2->MethodA Yes Q3 Is absolute config unknown? Q2->Q3 No ResultA Precise % ee (QC Standard) MethodA->ResultA MethodB Method B: Mosher's NMR Q3->MethodB Yes MethodC Method C: Polarimetry Q3->MethodC No (Known Standard) ResultB Assign R/S Approx % ee MethodB->ResultB ResultC Identity Check Only (Not for purity) MethodC->ResultC

Caption: Decision matrix for selecting the optimal analytical technique based on resource availability and data requirements.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from (General application for primary amines).

  • ChemicalBook. (S)-Tetrahydrofuran-3-amine hydrochloride Product Properties. Retrieved from (Source for specific rotation data:

    
     in MeOH).
    
  • BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. Retrieved from (Reference for derivatization strategies of similar THF scaffolds).

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458. (Standard protocol for Method B).
  • Sigma-Aldrich. (S)-Tetrahydrofuran-3-amine Product Specification. Retrieved from (Confirmation of commercial availability and handling).

Sources

Validation

Advanced Elemental Analysis of Amine Dihydrochloride Salts: A Strategic Guide

Topic: Elemental Analysis Standards for Amine Dihydrochloride Salts Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Triple Threat" Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Amine Dihydrochloride Salts Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Triple Threat" Challenge

For synthetic chemists and drug developers, amine dihydrochloride salts (


) are a double-edged sword. While they offer superior aqueous solubility and bioavailability compared to free bases, they present a "Triple Threat" to accurate Elemental Analysis (CHN/S):
  • Hygroscopicity: These salts are moisture sponges. A sample can absorb 0.5–2% water by weight during the 30 seconds it takes to move from a desiccator to a microbalance, skewing Carbon and Nitrogen results lower.

  • Halogen Interference: The high chloride content (often >20 wt%) attacks standard combustion catalysts and can form nitrosyl chloride (

    
    ), which mimics 
    
    
    
    in thermal conductivity detectors (TCD), artificially inflating Nitrogen values.
  • Non-Stoichiometric Hydration: Dihydrochlorides often crystallize as non-integer hydrates (e.g.,

    
    ), making the "Theoretical Value" a moving target.
    

This guide moves beyond basic protocols to compare the most effective standards and workflows for validating these difficult matrices.

Comparative Analysis of Reference Standards

Do not rely on a single standard. A robust validation strategy uses a Primary Calibrant to set the instrument slope and a Matrix-Matched Check Standard to verify combustion efficiency and halogen trapping.

Table 1: Performance Comparison of EA Standards
FeatureAcetanilide (The Gold Standard)Sulfanilamide (The Heteroatom Proxy)L-Cystine (The Challenge Standard)Arginine HCl (The Matrix Match)
Formula




Role Primary Calibration (K-factor)QC / Check Standard Combustion Efficiency Check Matrix Mimic
N Content 10.36%16.27%11.66%~26.6%
Stability Excellent (Non-hygroscopic)Good (Stable at RT)GoodPoor (Hygroscopic)
Combustion Difficulty LowMediumHigh (S-S bond)Medium-High
Best Use Case Daily instrument calibration.Verifying N recovery in the presence of S/O.Testing oxidation efficiency for refractory samples.Verifying Cl-tolerance (if dry).
Recommendation Mandatory for K-factor.Highly Recommended as QC.Use if analyte contains Sulfur.Use only if dried in situ.
Expert Insight: Why "Matrix Matching" Fails with HCl Salts

While it is tempting to use Arginine HCl or Lysine HCl to "match" your sample, these commercial standards are often too hygroscopic to serve as reliable calibrants. Trustworthiness in your data comes from calibrating with the stable Acetanilide and using Sulfanilamide to prove your system can handle heteroatoms, rather than introducing weighing errors with a wet standard.

The "Zero-Moisture" Protocol for Amine Dihydrochlorides

To achieve the journal-required


 accuracy, you must control the environment, not just the instrument.
Phase 1: Sample Preparation (The Critical Control Point)
  • Pre-Drying: Dry the amine salt in a vacuum oven at

    
     overnight. Caution: Some HCl salts can lose HCl (disproportionate) if heated too high under high vacuum.
    
  • The "Cold Weld" Technique:

    • Use Pre-tared Tin Capsules .

    • Weighing must occur in a low-humidity environment (

      
       RH) or a glove bag.
      
    • If a glove box is unavailable, use the "Difference Weighing" method:

      • Weigh sealed vial with sample (

        
        ).
        
      • Quickly transfer ~2 mg to capsule and seal immediately.

      • Weigh vial again (

        
        ).
        
      • Sample Mass

        
        .
        
    • Seal Quality: Use a mechanical capsule press to "cold weld" the tin. This creates an airtight seal, preventing moisture uptake while the sample sits in the autosampler.

Phase 2: Combustion Optimization
  • Combustion Aid: Add 5–10 mg of Tungsten (VI) Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the tin capsule before sealing.
    • Mechanism:[1][2][3] These oxides provide an immediate, localized oxygen boost (flux) and prevent the formation of refractory carbides.

  • Halogen Management: Ensure your reduction tube is packed with Silver Wool or Silver Tungstate on MgO .

    • Causality: The Ag reacts with

      
       and 
      
      
      
      gas to form solid
      
      
      . Without this, chlorine passes to the detector or reacts with the copper reduction layer, exhausting it rapidly.

Visualizing the Workflow

The following diagram outlines the decision logic for analyzing hygroscopic amine salts.

EA_Workflow cluster_QC QC Validation Start Sample: Amine Dihydrochloride CheckHygro Is Sample Hygroscopic? Start->CheckHygro Dry Vacuum Dry (40°C, 12h) CheckHygro->Dry Yes Weighing Weighing Strategy CheckHygro->Weighing No (Rare) Dry->Weighing Standard Standard Weighing Weighing->Standard Stable DiffWeigh Difference Weighing (Sealed Capsule) Weighing->DiffWeigh Hygroscopic Additives Add Combustion Aid (WO3 or V2O5) Standard->Additives DiffWeigh->Additives Instrument Combustion (Flash Dynamic) Temp > 980°C Additives->Instrument Trap Reduction Tube: Ag-Wool / Ag-Tungstate Instrument->Trap Gas Flow Result Data Analysis: Check C/N Ratio Trap->Result QC Run Sulfanilamide Check N Recovery QC->Instrument

Figure 1: Logic flow for the elemental analysis of hygroscopic, halogenated salts.

Data Interpretation & Troubleshooting

When results fail, the deviation direction indicates the root cause.

Table 2: Diagnostic Guide for Amine Dihydrochlorides
ObservationProbable CauseCorrective Action
High N% Halogen breakthrough (

detected as

).
Replace Silver trap/wool immediately.
Low C% & N% Moisture uptake (sample weight includes water).Re-dry sample; use cold-weld sealing; calculate as hydrate.
High C% Incomplete combustion (formation of carbides).Add

powder; increase

dose time.
Drifting Baseline Halogen accumulation in water trap.Change water trap reagents (Magnesium Perchlorate).
The "Hydrate Correction" Formula

If drying is impossible (crystal collapse), determine water content via Karl Fischer (KF) titration and correct the Theoretical CHN:



References

  • NIST Standard Reference Materials. Certificate of Analysis for Cystine (SRM 143d). National Institute of Standards and Technology.[4] [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg.[5] Chem. Front., 2022, 9, 1025. [Link]

Sources

Comparative

Comparing reactivity of tetrahydrofuran-3-amine vs pyrrolidine analogs

Executive Summary In medicinal chemistry and lead optimization, the choice between tetrahydrofuran-3-amine (THF-3-amine) and 3-aminopyrrolidine represents a critical decision point regarding basicity, polarity, and synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and lead optimization, the choice between tetrahydrofuran-3-amine (THF-3-amine) and 3-aminopyrrolidine represents a critical decision point regarding basicity, polarity, and synthetic strategy.

While 3-aminopyrrolidine offers high nucleophilicity and solubility, it introduces synthetic complexity due to the presence of two competing amine centers. Tetrahydrofuran-3-amine serves as a strategic bioisostere, offering a lower pKa (8.90 vs. 9.94) , which modulates physicochemical properties (LogD, permeability) and eliminates the need for orthogonal protecting group strategies during functionalization.

This guide provides a head-to-head technical analysis of these two scaffolds, supported by electronic profiling, reactivity data, and validated experimental protocols.

Electronic & Structural Profiling[1]

The fundamental difference between these analogs lies in the ring heteroatom's influence on the exocyclic amine. The oxygen atom in the THF ring exerts a strong inductive electron-withdrawing effect (-I), which is not counterbalanced by the proton-accepting capacity seen in the pyrrolidine nitrogen.

Electronic Inductive Effect Diagram

The following diagram illustrates the electron density shifts and pKa disparities between the two scaffolds.

G THF Tetrahydrofuran-3-amine (C4H9NO) Effect_THF Inductive Effect (-I) Oxygen pulls density Reduces Exocyclic Nucleophilicity THF->Effect_THF Pyr 3-Aminopyrrolidine (C4H10N2) Effect_Pyr Dual Amine Character Ring NH is 2° (More Basic) Exocyclic NH2 is 1° (Less Basic) Pyr->Effect_Pyr pKa_THF pKa (Exocyclic): ~8.90 Moderate Basicity Effect_THF->pKa_THF Result pKa_Pyr pKa (Exocyclic): ~9.94 pKa (Ring): ~11.30 High Basicity Effect_Pyr->pKa_Pyr Result

Figure 1: Comparative electronic profiling showing the impact of ring heteroatoms on the basicity of the exocyclic amine.

Key Electronic Observations
  • Basicity Modulation: The THF oxygen lowers the pKa of the exocyclic amine by approximately 1.0 log unit compared to the pyrrolidine analog. This is advantageous for reducing hERG liability and improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

  • Nucleophilicity: The lower basicity of THF-3-amine correlates with slightly reduced nucleophilicity. In SNAr or acylation reactions, THF-3-amine may require marginally higher temperatures or stronger electrophiles compared to the hyper-nucleophilic 3-aminopyrrolidine.

Reactivity & Synthetic Selectivity[2][3]

The most significant operational difference is chemoselectivity . 3-Aminopyrrolidine possesses two nucleophilic nitrogen centers: a secondary ring amine and a primary exocyclic amine. The secondary amine is sterically more accessible and electronically more basic (pKa ~11.3), making it the primary site of reaction unless protected.

Comparative Workflow: Amide Coupling

The following workflow demonstrates the synthetic efficiency gained by using THF-3-amine.

Workflow cluster_THF Route A: Tetrahydrofuran-3-amine (Direct) cluster_Pyr Route B: 3-Aminopyrrolidine (Selective) Start_THF Start: THF-3-amine Step1_THF Step 1: Amide Coupling (R-COOH + HATU) Start_THF->Step1_THF End_THF Product: Exocyclic Amide Step1_THF->End_THF Start_Pyr Start: 3-Aminopyrrolidine Step1_Pyr Step 1: Orthogonal Protection (Boc-anhydride -> Ring N) Start_Pyr->Step1_Pyr Step2_Pyr Step 2: Amide Coupling (Exocyclic NH2 + R-COOH) Step1_Pyr->Step2_Pyr Step3_Pyr Step 3: Deprotection (TFA or HCl) Step2_Pyr->Step3_Pyr End_Pyr Product: Exocyclic Amide (Free Ring NH) Step3_Pyr->End_Pyr

Figure 2: Synthetic workflow comparison. Route A (THF) requires 1 step, while Route B (Pyrrolidine) requires 3 steps to achieve the same regioselectivity.

Performance Data Comparison
FeatureTetrahydrofuran-3-amine3-AminopyrrolidineImplication
pKa (Exocyclic) 8.90 ± 0.20 9.94 ± 0.20 THF analog is less basic; better for CNS penetration.
pKa (Ring) N/A (Ether Oxygen)11.30 Pyrrolidine requires protection to prevent side reactions.
LogP -0.7 ~ -1.2 (Diamine)THF is more lipophilic, aiding membrane permeability.
Synthetic Steps 1 (Direct Coupling)3 (Protect -> Couple -> Deprotect)THF offers superior atom economy and yield efficiency.
Nucleophilicity ModerateHighPyrrolidine reacts faster but with poor selectivity.
H-Bond Donors 2 (Primary Amine)3 (Primary + Secondary)THF reduces total polar surface area (TPSA).

Experimental Protocols

Protocol A: Direct Amide Coupling with Tetrahydrofuran-3-amine

This protocol is self-validating through TLC monitoring and requires no protection steps.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Tetrahydrofuran-3-amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous, 0.1 M concentration)

Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under N2 atmosphere. Add DIPEA and HATU. Stir at room temperature for 5 minutes. Checkpoint: Solution should turn slightly yellow, indicating active ester formation.

  • Addition: Add tetrahydrofuran-3-amine dropwise via syringe.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS or TLC (System: 5% MeOH in DCM).

    • Note: Due to the lower nucleophilicity (pKa 8.9), reaction times may be 30–60 mins longer than with alkyl amines.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

  • Validation: The absence of a secondary amine peak in NMR confirms the structural integrity of the THF ring.

Protocol B: Regioselective Functionalization of 3-Aminopyrrolidine

This protocol isolates the exocyclic amine by protecting the more reactive ring nitrogen.

Reagents:

  • 3-Aminopyrrolidine (1.0 equiv)

  • Boc-anhydride (0.95 equiv) Crucial stoichiometry

  • DCM (0.2 M)

  • Temperature: 0°C to RT[1]

Methodology:

  • Selective Protection: Dissolve 3-aminopyrrolidine in DCM at 0°C.

  • Addition: Slowly add Boc2O (0.95 equiv) dissolved in DCM over 30 minutes.

    • Causality: The secondary ring amine is significantly more nucleophilic (pKa ~11.3) than the exocyclic amine (pKa ~9.9). Limiting Boc2O to 0.95 equiv ensures the secondary amine scavenges the electrophile before the primary amine reacts.

  • Reaction: Warm to RT and stir for 2 hours.

  • Purification: An acid-base extraction is required to remove bis-boc byproducts.

  • Coupling: Proceed with the standard amide coupling (as in Protocol A) using the N-Boc-3-aminopyrrolidine intermediate.

Physicochemical & DMPK Implications

Bioisosterism in Drug Design: Replacing the pyrrolidine ring with a tetrahydrofuran ring is a classic "chiral switch" and bioisosteric replacement strategy.

  • Solubility vs. Permeability:

    • Pyrrolidine: The secondary amine is ionizable at physiological pH (7.4), leading to high aqueous solubility but potentially poor passive permeability.

    • THF: The ether oxygen is a hydrogen bond acceptor but is not ionizable. This increases the lipophilicity (LogP -0.7 vs -1.2) and often improves passive diffusion across membranes.

  • Metabolic Stability:

    • Pyrrolidine rings are susceptible to oxidative metabolism (N-dealkylation or alpha-oxidation).

    • THF rings are generally more metabolically stable, though alpha-hydroxylation can occur. The absence of the N-dealkylation pathway often extends half-life (

      
      ).
      

References

  • Basicity of Cyclic Amines

    • ChemicalBook. (2025).[1][2] Properties of (R)-3-Aminopyrrolidine and (S)-3-Aminotetrahydrofuran.

    • Source:

  • Nucleophilicity Trends

    • Master Organic Chemistry. (2018).[3] Nucleophilicity Trends of Amines: Steric vs Electronic Effects.

    • Source:

  • LogP and Physicochemical Properties

    • PubChem.[2] (2025).[1][2] Compound Summary: (S)-3-Aminotetrahydrofuran (CID 14243168).

    • Source:

  • Synthetic Methodologies (Amide Coupling)

    • Sigma-Aldrich. (2025).[1][2] Product Specification and Handling: 3-Aminotetrahydrofuran.

    • Source:

Sources

Validation

Impurity Profiling of Commercial (S)-Tetrahydrofuran-3-amine Dihydrochloride: A Comparative Analytical Guide

(S)-Tetrahydrofuran-3-amine dihydrochloride (also known as (S)-3-aminotetrahydrofuran HCl) is a highly valuable chiral building block in modern pharmaceutical synthesis. It is most notably utilized as a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

(S)-Tetrahydrofuran-3-amine dihydrochloride (also known as (S)-3-aminotetrahydrofuran HCl) is a highly valuable chiral building block in modern pharmaceutical synthesis. It is most notably utilized as a critical intermediate in the synthesis of Empagliflozin, a blockbuster SGLT2 inhibitor used to treat type 2 diabetes and heart failure.

Because the stereocenter of this amine is directly incorporated into the final Active Pharmaceutical Ingredient (API), rigorous impurity profiling is non-negotiable. Even trace amounts of the (R)-enantiomer or unreacted synthetic precursors can lead to diastereomeric API impurities, compromising both drug efficacy and patient safety.

This guide provides an objective comparison of commercial grades of (S)-Tetrahydrofuran-3-amine dihydrochloride, detailing the causality behind specific analytical methodologies and providing self-validating experimental protocols for rigorous quality control.

Regulatory Context and the Causality of Impurity Control

The control of impurities in chiral building blocks is governed by downstream regulatory expectations, primarily the ICH Q3A(R2) guidelines for new drug substances[1]. According to these guidelines, impurities must be strictly monitored based on maximum daily dose thresholds:

  • Reporting Threshold: Typically 0.05% for most APIs[1].

  • Identification & Qualification Thresholds: Impurities exceeding these limits require structural identification and toxicological qualification to prove they pose no risk to patients[2].

When sourcing commercial (S)-Tetrahydrofuran-3-amine, the impurity profile is heavily dictated by the manufacturer's synthetic route. Classical chemical resolution (using chiral resolving agents like tartaric acid) often leaves higher traces of the (R)-enantiomer. In contrast, modern biocatalytic routes utilizing engineered transaminases yield significantly higher enantiomeric excess (ee)[3].

Synthesis Aglycone Aglycone Precursor Coupling Amidation / Coupling Reaction Aglycone->Coupling Amine (S)-THF-amine HCl (Chiral Building Block) Amine->Coupling API Empagliflozin API (Target SGLT2 Inhibitor) Coupling->API (S)-Isomer Impurity Diastereomeric Impurity (From (R)-Enantiomer) Coupling->Impurity (R)-Isomer Carryover

Synthetic integration of (S)-THF-amine and the downstream impact of chiral impurities.

Comparative Analysis of Commercial Grades

To illustrate the impact of the manufacturing route on the final product, the table below compares two common commercial grades of (S)-Tetrahydrofuran-3-amine dihydrochloride: Premium Grade (synthesized via enzymatic transamination) and Standard Grade (synthesized via classical chemical resolution).

SpecificationPremium Grade (Enzymatic)Standard Grade (Chemical Resolution)Impact on API Synthesis
Synthesis Route Transaminase BiocatalysisRacemic Resolution via Tartaric AcidDetermines origin of process impurities.
Chemical Purity

99.8%

98.5%
Higher purity ensures better yields in downstream coupling.
Enantiomeric Excess

99.9% (S)

98.0% (S)
Critical for pharmacological efficacy.
(R)-Enantiomer

0.05%
~ 1.00%Directly causes diastereomeric API impurities.
Tetrahydrofuran-3-one

0.05%

0.50%
Unreacted precursor; can compete in amidation steps.
Residual Solvents < 50 ppm (Aqueous route)< 1000 ppm (Organic route)Must comply with ICH Q3C limits.

Data reflects typical industry specifications for pharmaceutical-grade intermediates.

Analytical Methodologies & Self-Validating Protocols

Analyzing (S)-Tetrahydrofuran-3-amine presents a unique chromatographic challenge. The molecule is highly polar, volatile as a free base, and lacks a UV chromophore , rendering standard UV-HPLC ineffective. To overcome this, we employ specialized derivatization and gas-phase techniques.

Workflow Start (S)-Tetrahydrofuran-3-amine HCl Batch Sample Prep Sample Preparation (Neutralization & Extraction) Start->Prep Split Prep->Split Deriv FMOC-Cl Derivatization (Adds UV Chromophore) Split->Deriv Chiral Pathway Direct Direct Organic Extraction (Isolates Volatiles) Split->Direct Chemical Pathway HPLC Chiral RP-HPLC (UV 254nm) Quantify (R)-Enantiomer Deriv->HPLC GC GC-FID / GC-MS Quantify Solvents & Byproducts Direct->GC Eval ICH Q3A(R2) Compliance Threshold Evaluation HPLC->Eval GC->Eval

Analytical workflow for comprehensive impurity profiling of (S)-THF-amine HCl.

Protocol A: Enantiomeric Purity via FMOC-Derivatization and Chiral RP-HPLC

The Causality: Because the target amine has no conjugated


-electron system, it is invisible to UV detectors. We resolve this by reacting the primary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl). This covalent modification attaches a highly conjugated fluorenyl group, enabling highly sensitive UV detection at 254 nm and facilitating baseline resolution of the (S) and (R) enantiomers on a cellulose-based chiral stationary phase[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the commercial (S)-Tetrahydrofuran-3-amine HCl in 1 mL of purified water.

  • Derivatization Reaction: Combine 100

    
    L of the sample solution with 200 
    
    
    
    L of borate buffer (100 mM, pH 9.0). Add 400
    
    
    L of FMOC-Cl solution (15 mM in acetonitrile)[4].
  • Incubation: Vortex the mixture and incubate at room temperature for 15 minutes to ensure complete derivatization.

  • Quenching: Quench the reaction and dilute 5-fold by adding a 1:1 (v/v) mixture of acetonitrile and aqueous HCl (0.2%)[4].

  • Chromatographic Conditions:

    • Column: Phenomenex Lux Cellulose-2 chiral column (5

      
      m, 4.6 × 250 mm)[4].
      
    • Mobile Phase: Isocratic elution using 40% Mobile Phase A (0.1% TFA in water) and 60% Mobile Phase B (0.1% TFA in acetonitrile)[4].

    • Flow Rate: 1.0 mL/min at ambient temperature[4].

    • Detection: UV Diode Array Detector (DAD) set to 254 nm.

    • Injection Volume: 10

      
      L.
      

Self-Validating System Suitability Test (SST): To ensure the integrity of the data, the system must pass the following criteria before batch analysis:

  • Resolution (

    
    ):  A derivatized racemic standard must be injected. The resolution between the (S)-FMOC-THF-amine and (R)-FMOC-THF-amine peaks must be 
    
    
    
    .
  • Precision: Five replicate injections of the sample must yield a Relative Standard Deviation (RSD)

    
     for the main peak area.
    
  • Sensitivity: A Limit of Quantitation (LOQ) standard prepared at 0.05% of the nominal sample concentration must exhibit a Signal-to-Noise (S/N) ratio

    
    . If S/N < 10, the method cannot reliably enforce ICH Q3A reporting thresholds[1].
    
Protocol B: Volatile Chemical Impurities via GC-FID

The Causality: Unreacted starting materials (like tetrahydrofuran-3-one) and residual solvents are highly volatile and lack UV chromophores. Gas Chromatography with Flame Ionization Detection (GC-FID) is the optimal technique for quantifying these low-molecular-weight organic impurities.

Step-by-Step Methodology:

  • Free-Basing: The dihydrochloride salt is non-volatile and will degrade in a GC inlet. Dissolve 50 mg of the sample in 1 mL of 1M NaOH to liberate the free amine.

  • Extraction: Add 2 mL of dichloromethane (DCM) to the aqueous mixture. Vortex vigorously for 1 minute, then centrifuge to separate the layers. Extract the lower organic layer.

  • Chromatographic Conditions:

    • Column: DB-5 capillary column (30 m × 0.25 mm ID × 0.25

      
      m film thickness).
      
    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C (hold 5 min).

    • Inlet/Detector: Inlet at 250°C (Split ratio 10:1); FID at 280°C.

  • Quantification: Impurities are quantified via area normalization against a known internal standard (e.g., nonane) added to the extraction solvent.

Conclusion

For drug development professionals synthesizing complex APIs like Empagliflozin, the selection of (S)-Tetrahydrofuran-3-amine dihydrochloride cannot be based on cost alone. Premium grades derived from enzymatic transamination offer a distinctly superior impurity profile, virtually eliminating the risk of (R)-enantiomer carryover[3]. By implementing the FMOC-derivatization HPLC and GC-FID protocols outlined above, analytical laboratories can establish a self-validating, ICH Q3A-compliant control strategy that guarantees the safety and efficacy of the final drug product.

References
  • Title: Impurity guidelines in drug development under ICH Q3 Source: amsbiopharma.com URL: [Link]

  • Title: Influence of Reaction Conditions on Enzymatic Enantiopreference: the Curious Case of HEwT in the Synthesis of THF‐Amine Source: d-nb.info (ChemBioChem) URL: [Link]

  • Title: An (R)-Selective Transaminase From Thermomyces stellatus: Stabilizing the Tetrameric Form Source: ncbi.nlm.nih.gov (PMC) URL: [Link]

Sources

Comparative

Validating Stereochemistry of (S)-3-Aminotetrahydrofuran Derivatives

Executive Summary (S)-3-Aminotetrahydrofuran is a high-value chiral building block, serving as the scaffold for numerous kinase inhibitors and antiviral therapeutics. However, its low molecular weight, conformational fle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Aminotetrahydrofuran is a high-value chiral building block, serving as the scaffold for numerous kinase inhibitors and antiviral therapeutics. However, its low molecular weight, conformational flexibility, and lack of a strong chromophore present unique challenges for stereochemical validation.

In drug development, relying solely on Certificate of Analysis (CoA) optical rotation values is a critical risk factor. This guide objectively compares the three primary validation methodologies—Mosher’s NMR Analysis , Chiral HPLC , and X-Ray Crystallography —providing a decision framework for researchers requiring absolute stereochemical proof.

Section 1: The Challenge of Small Heterocycles

Validating the stereochemistry of (S)-3-aminotetrahydrofuran is deceptive. Unlike complex natural products, this molecule offers few "handles" for analysis:

  • Weak Chromophore: The lack of aromatic rings makes UV detection in HPLC difficult without derivatization.

  • Physical State: It is often an oil or low-melting solid, complicating X-ray analysis.

  • Unreliable Optical Rotation: Specific rotation (

    
    ) is highly sensitive to solvent, concentration, and temperature. A value of 
    
    
    
    vs.
    
    
    is often within the margin of error for benchtop polarimeters.

The Core Directive: You must prove Absolute Configuration (AC) at least once during scale-up, then use Enantiomeric Purity methods for routine QC.

Section 2: Comparative Analysis of Validation Methods

The following table contrasts the three industry-standard methods for validating (S)-3-aminotetrahydrofuran.

FeatureMethod A: Mosher's Analysis (NMR) Method B: Chiral HPLC/SFC Method C: X-Ray Crystallography
Primary Utility Absolute Configuration (AC) determination de novo.Enantiomeric Purity (ee) quantification.Absolute Proof (Gold Standard).
Sample State Liquid or Solid (Solubility in CDCl3 required).Liquid (Dissolved).Single Crystal (Solid required).
Derivatization Required: Reaction with chiral auxillary (MTPA-Cl).Recommended: To add UV chromophore (e.g., DNB).Likely: Salt formation needed to solidify oils.
Throughput Low (1-2 days).[1]High (20 min run time).Very Low (Days to Weeks).
Cost Medium (Deuterated solvents, MTPA reagents).Low (after column purchase).High (Instrument time/Expertise).[2][3]
Verdict Best for R&D verification of new lots.Best for QC batch release.Best for IND filing data packages.

Section 3: Deep Dive – NMR Derivatization (Mosher's Method)

For a liquid amine like (S)-3-aminotetrahydrofuran, Mosher’s Method is the most accessible technique for proving absolute configuration without growing crystals.

The Mechanism

This method utilizes the magnetic anisotropy of the phenyl ring in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA). When the amine reacts with (R)- and (S)-MTPA chloride, the resulting diastereomers adopt a preferred conformation. The phenyl ring shields protons on one side of the chiral center and deshields the other.

By calculating


, we can map the spatial arrangement of protons relative to the amine.
Experimental Protocol

Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl. Substrate: ~10 mg of (S)-3-aminotetrahydrofuran per reaction.

  • Setup: Prepare two vials. Add amine (1.0 equiv), dry CH2Cl2 (0.5 mL), and Pyridine (3.0 equiv).

  • Addition: Add (R)-MTPA-Cl to Vial A; Add (S)-MTPA-Cl to Vial B (1.2 equiv).

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (amine spot should disappear).

  • Workup: Dilute with Et2O, wash with 1N HCl (to remove pyridine), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Analysis: Acquire 1H NMR (minimum 400 MHz) for both crude amides in CDCl3.

Data Interpretation

Calculate


 for the ring protons (H2, H4, H5).
  • Formula:

    
    [2]
    
  • Validation: If the protons on the "left" of the plane have positive

    
     and those on the "right" have negative 
    
    
    
    (or vice versa), the model is valid.

MosherAnalysis Amine Unknown Amine (3-aminotetrahydrofuran) ReactR React with (R)-MTPA-Cl Amine->ReactR ReactS React with (S)-MTPA-Cl Amine->ReactS NMR_R 1H NMR ((R)-Amide) ReactR->NMR_R NMR_S 1H NMR ((S)-Amide) ReactS->NMR_S Calc Calculate Δδ (δS - δR) NMR_S->Calc NMR_R->Calc Assign Assign Configuration Based on Shielding Model Calc->Assign

Figure 1: Workflow for determining Absolute Configuration via Mosher's Method.

Section 4: Deep Dive – Chiral HPLC (Quality Control)

While Mosher's method proves what you have, Chiral HPLC proves how much of it you have.

The Detection Problem

3-aminotetrahydrofuran has weak UV absorbance (end absorption <210 nm). Standard UV detection is noisy and prone to solvent interference.

  • Solution A (Derivatization): Pre-column reaction with 3,5-dinitrobenzoyl chloride (DNB-Cl) . This adds a strong chromophore (254 nm) and improves interaction with the chiral stationary phase (CSP).

  • Solution B (Detectors): Use Refractive Index (RI) or Charged Aerosol Detection (CAD) if derivatization is impossible.

Recommended Method (DNB Derivative)
  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose). Immobilized phases allow for a wider range of solvents (e.g., DCM/THF) which solubilize the DNB derivatives well.

  • Mobile Phase: Hexane : Ethanol (80:20) is a standard starting point.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Why Immobilized? Coated columns (AD/OD) can be stripped by aggressive solvents often needed to dissolve amide derivatives. Immobilized columns (IA/IC) offer superior robustness.

Section 5: X-Ray Crystallography (The "Nuclear Option")

Use this method when filing an IND (Investigational New Drug) application.

Crystallization Strategy

Since the free base is an oil/low-melting solid, you must generate a crystalline salt.

  • Salt Screen: React 3-aminotetrahydrofuran with p-toluenesulfonic acid (TsOH) or hydrobromic acid (HBr).

  • Heavy Atom Effect: Using HBr or p-bromobenzoic acid introduces a heavy atom (Br). This allows the use of Anomalous Dispersion to define absolute stereochemistry without needing a known chiral reference molecule in the lattice.

Section 6: Recommended Validation Workflow

Do not guess. Follow this logic gate to ensure scientific integrity.

ValidationWorkflow Start Start: (S)-3-Aminotetrahydrofuran (Validation Needed) IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can you grow a single crystal (Salt/Derivative)? IsSolid->CanCrystallize Yes LiquidPath Sample is Liquid/Oil IsSolid->LiquidPath No XRay Method: X-Ray Crystallography (Anomalous Dispersion) CanCrystallize->XRay Yes CanCrystallize->LiquidPath No Result Validated Absolute Configuration XRay->Result ReferenceExists Is a certified chiral standard available? LiquidPath->ReferenceExists HPLC Method: Chiral HPLC (Compare Retention Time) ReferenceExists->HPLC Yes (QC Routine) Mosher Method: Mosher's NMR Analysis (Calculate Δδ) ReferenceExists->Mosher No (New Synthesis) HPLC->Result Mosher->Result

Figure 2: Decision tree for selecting the appropriate stereochemical validation method.

References

  • Dale, J. A., & Mosher, H. S. (1973).[2][4][5] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters.[2][5] Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Seco, J. M., Quiñoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Lallana, E., Freire, F., Seco, J. M., Quiñoa, E., & Riguera, R. (2006).[6] The 1H NMR method for the determination of the absolute configuration of 1,2,3-prim,sec,sec-triols.[2][6][7] Organic Letters, 8(20), 4449–4452.[6] [Link]

  • Phenomenex. (n.d.). Technical Guide to Chiral HPLC Separations. [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of tetrahydrofuran amines

Publish Comparison Guide: Mass Spectrometry Profiling of Tetrahydrofuran Amines Executive Summary Tetrahydrofuran (THF) amines are critical pharmacophores in modern drug development, serving as chiral scaffolds in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Profiling of Tetrahydrofuran Amines

Executive Summary

Tetrahydrofuran (THF) amines are critical pharmacophores in modern drug development, serving as chiral scaffolds in kinase inhibitors and monoamine neurotransmitter modulators. Their structural elucidation is often complicated by the competing fragmentation pathways driven by the cyclic ether oxygen and the basic amine nitrogen.

This guide provides a technical comparison of mass spectrometry (MS) behaviors for THF amines, specifically contrasting exocyclic amines (e.g., 2-aminomethyl-tetrahydrofuran) with ring-substituted amines (e.g., 3-amino-tetrahydrofuran). We analyze ionization suitability (EI vs. ESI), mechanistic fragmentation rules, and provide a self-validating workflow for structural assignment.

Part 1: Ionization Techniques – The First Decision

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the type of structural information obtained.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV). Extensive fragmentation.Soft. Protonated molecular ions

.
Primary Utility Structural Fingerprinting. Generates library-searchable spectra (NIST).Sensitivity & Quantification. Ideal for trace analysis in biological matrices.
Key Limitation Molecular ion (

) often weak or absent for aliphatic amines.[1][2]
Requires Collision-Induced Dissociation (CID) to generate diagnostic fragments.[3]
Recommendation Use for unknown identification and isomer differentiation.Use for PK/PD studies and targeted quantification.

Expert Insight: For initial structural characterization of THF amines, EI is superior because the "hard" ionization forces ring rupture, revealing the substitution pattern (2- vs. 3-position) which is often obscured in soft ESI spectra.

Part 2: Mechanistic Fragmentation Patterns

The fragmentation of THF amines is a "tug-of-war" between the ether oxygen and the amine nitrogen to stabilize the positive charge. Nitrogen, being less electronegative, typically dominates, directing the primary cleavage.

Scenario A: Exocyclic Amines (e.g., 2-Aminomethyl-tetrahydrofuran)

Structure: A THF ring with a


 group attached at the C2 position.
  • Dominant Pathway (

    
    -Cleavage):  The radical cation typically forms at the nitrogen. Homolytic fission occurs at the 
    
    
    
    bond (the bond connecting the side chain to the ring).
    • Result: Formation of the resonance-stabilized iminium ion (

      
      ).
      
    • Diagnostic Peak: m/z 30 (Base Peak).

  • Secondary Pathway (Inductive Cleavage): The charge localizes on the ring oxygen, leading to ring opening and loss of the side chain.

    • Result: Formation of the tetrahydrofuranyl cation (

      
      ).[4]
      
    • Diagnostic Peak: m/z 71 .

Scenario B: Ring-Substituted Amines (e.g., 3-Amino-tetrahydrofuran)

Structure: The amine is directly attached to the C3 carbon of the ring.

  • Dominant Pathway (

    
    -Cleavage / Ring Opening):  Since the 
    
    
    
    -carbons are part of the ring,
    
    
    -cleavage results in ring opening rather than immediate loss of a small neutral fragment.
    • Mechanism: The ring opens to form an acyclic iminium ion, which then undergoes secondary fragmentation (e.g., loss of formaldehyde or ethylene).

    • Diagnostic Peak: Absence of a dominant m/z 30.[1] Instead, look for

      
        or complex ring-fragment ions (e.g., m/z 58 or 44 depending on alkyl substitution).
      

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for 2-substituted vs. 3-substituted THF amines, providing a logic map for structural assignment.

THF_Fragmentation Start Unknown THF Amine (Molecular Ion M+) Decision Primary Fragmentation Event (Alpha-Cleavage) Start->Decision Path2 Exocyclic C-C Bond Scission (2-Aminomethyl-THF) Decision->Path2 External Side Chain Path3 Endocyclic Ring Scission (3-Amino-THF) Decision->Path3 Direct Ring Attachment Frag2_Major Base Peak: m/z 30 (CH2=NH2+) Path2->Frag2_Major Charge on N (Dominant) Frag2_Minor Minor Peak: m/z 71 (THF Ring Cation) Path2->Frag2_Minor Charge on O (Secondary) Frag3_Complex Complex Ring Fragments (m/z 44, 57, 58) Path3->Frag3_Complex Ring Opening Frag3_MH Hydrogen Loss [M-H]+ Path3->Frag3_MH Alpha-H Loss

Caption: Comparative fragmentation logic for exocyclic (left) vs. endocyclic (right) THF amines. Note the diagnostic m/z 30 specificity.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible differentiation of isomers, follow this standardized GC-MS workflow.

1. Sample Preparation:

  • Native Analysis: Dissolve 1 mg of sample in 1 mL MeOH. (Suitable for direct injection if BP < 250°C).

  • Derivatization (Optional but Recommended): If peak tailing occurs due to the amine, derivatize with trifluoroacetic anhydride (TFAA).

    • Protocol: Add 50 µL TFAA to dried sample; incubate 60°C for 30 min. Dry and reconstitute in hexane.

    • Validation: Shift in Molecular Ion (

      
      ) by +96 Da confirms primary amine.
      

2. GC-MS Acquisition Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temp Program: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Source Temp: 230°C.

  • Ionization: EI at 70 eV.

3. Data Analysis Decision Tree:

  • Check Molecular Ion (

    
    ):  Is it odd? (Nitrogen Rule: Odd mass = 1 Nitrogen).
    
  • Scan for m/z 30:

    • High Abundance (Base Peak): Strongly suggests primary amine on an exocyclic carbon (e.g., 2-aminomethyl-THF ).

    • Low/Absent: Suggests amine is directly on the ring or secondary/tertiary structure.

  • Check for m/z 71:

    • Presence confirms the intact tetrahydrofuran ring cation (

      
      ), indicating the side chain was lost.
      

Part 5: Comparative Data Summary

The following table summarizes the diagnostic peaks for common THF amine analogs.

CompoundStructure TypeMolecular WeightBase Peak (m/z)Other Diagnostic IonsMechanism Note
2-Aminomethyl-tetrahydrofuran Exocyclic Primary Amine10130 71, 43Classic

-cleavage of side chain.
3-Amino-tetrahydrofuran Endocyclic Primary Amine8744 or 57 *86 (

), 58
Ring opening dominates; no stable side chain to lose.
Tetrahydrofurfuryl alcohol Exocyclic Alcohol (Control)10271 43, 31Oxygen directs cleavage;

loss (

) is common.

*Note: Base peaks for 3-amino-THF can vary by instrument tuning but rarely show m/z 30 as the dominant ion compared to the 2-isomer.

References

  • NIST Mass Spectrometry Data Center. 2-Furanmethanamine, tetrahydro- (Mass Spectrum). NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[3] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules).

  • Koritzke, A. L., et al. (2020).[6] Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame. Retrieved from [Link][1][3][4]

  • Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Amines.[1][2][7] Retrieved from [Link]

Sources

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